Phenol, 2-(1H-benzimidazol-2-yl)-
Description
The exact mass of the compound Phenol, 2-(1H-benzimidazol-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-(1H-benzimidazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1H-benzimidazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXMGTIHBYFTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062746 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-66-8 | |
| Record name | 2-(2′-Hydroxyphenyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2963-66-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Hydroxyphenyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzimidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-benzimidazol-2-yl)phenol, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and key experimental procedures.
Introduction
2-(1H-Benzimidazol-2-yl)phenol, also known as 2-(2-Hydroxyphenyl)benzimidazole (HPBI), is an aromatic heterocyclic compound featuring a benzimidazole ring substituted with a hydroxyphenyl group at the 2-position. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. HPBI and its derivatives are of particular interest due to their unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift and fluorescence. These characteristics make them valuable as fluorescent probes, organic light-emitting diode (OLED) materials, and UV stabilizers. Furthermore, benzimidazole derivatives have demonstrated a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2][3]
This guide will focus on the prevalent methods for synthesizing HPBI and the analytical techniques employed for its structural elucidation and characterization.
Synthesis of 2-(1H-Benzimidazol-2-yl)phenol
The most common and straightforward synthesis of 2-(1H-benzimidazol-2-yl)phenol involves the condensation reaction of o-phenylenediamine with salicylic acid or a salicylic acid derivative, such as salicylaldehyde. Several variations of this method exist, aiming to improve yields and reaction conditions.
A widely adopted method involves the reaction of o-phenylenediamine with salicylaldehyde. This reaction can be carried out under various conditions, including refluxing in a solvent, often with a catalyst.[4] Microwave-assisted synthesis has also been reported as a green chemistry approach to afford the product in high yields with shorter reaction times. Another approach utilizes manganese (III) acetate as an oxidizing agent to promote the condensation, which can proceed under milder conditions.[5]
General Synthesis Pathway
The synthesis of 2-(1H-benzimidazol-2-yl)phenol is typically achieved through the condensation of o-phenylenediamine and salicylaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzimidazole product.
Caption: General reaction scheme for the synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Experimental Protocols
Synthesis via Condensation of o-Phenylenediamine and Salicylaldehyde[4][7]
Materials:
-
o-Phenylenediamine
-
Salicylaldehyde
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric Acid (optional, for some procedures)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and salicylaldehyde in a suitable solvent such as ethanol or DMF in a round-bottom flask.[4][6]
-
The mixture can be refluxed for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Alternatively, the reaction can be promoted by the addition of an oxidizing agent like manganese (III) acetate or by using microwave irradiation.[5]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-(1H-benzimidazol-2-yl)phenol.[7]
Characterization Data
The structure and purity of the synthesized 2-(1H-benzimidazol-2-yl)phenol are confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | [8] |
| Molecular Weight | 210.23 g/mol | [8] |
| Melting Point | 239-243 °C | |
| Appearance | Solid |
Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.71 (s, 1H, OH), 8.45 (s, 1H, NH), 7.79-6.77 (m, 8H, Ar-H) | [7][9] |
| ¹³C NMR (CDCl₃), δ (ppm) | 178.7, 164.0, 161.0, 152.1, 150.4, 147.7, 134.0, 132.8, 128.8, 126.9, 124.1, 119.5, 119.2, 117.5 | [7] |
| FT-IR (KBr), ν (cm⁻¹) | 3421-3402 (O-H), 3236 (N-H), 1635 (C=N), 1248 (C-O) | [7][9] |
| Mass Spec. (APCI-MS), m/z | 484.2 [M+H]⁺ (for a derivative) | [7] |
Note: NMR and IR data can vary slightly depending on the solvent and instrument used.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow from synthesis to characterization of 2-(1H-benzimidazol-2-yl)phenol.
Caption: Workflow for the synthesis and characterization of 2-(1H-benzimidazol-2-yl)phenol.
Conclusion
This technical guide has outlined the primary synthetic routes and characterization methods for 2-(1H-benzimidazol-2-yl)phenol. The condensation of o-phenylenediamine with salicylaldehyde remains a robust and efficient method for its preparation. The detailed spectroscopic and physical data provided serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science for the successful synthesis and identification of this versatile compound. The unique properties of HPBI continue to make it a molecule of significant interest for the development of new functional materials and therapeutic agents.
References
- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. chemistrymag.org [chemistrymag.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Dehydroabietyl Derivative Bearing a 2-(2′-Hydroxyphenyl)Benzimidazole Unit and Its Selective Cu2+ Chemosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Physicochemical Properties of 2-(1H-benzimidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound featuring a benzimidazole core linked to a phenol group, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties give rise to a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-benzimidazol-2-yl)phenol, detailing its structural, spectral, and solubility characteristics. Experimental protocols for its synthesis and characterization are also provided to support further research and development.
Physicochemical and Structural Properties
2-(1H-benzimidazol-2-yl)phenol is an aromatic, polar, and ionizable compound that typically presents as an off-white or pale yellow crystalline solid at room temperature.[1][2] Its structure allows for various chemical modifications to enhance its therapeutic efficacy.[3] The key physicochemical parameters are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O | [3][4] |
| Molecular Weight | 210.23 g/mol | [3][4] |
| Appearance | Off-white to pale yellow crystalline solid | [3] |
| Physical State | Solid at room temperature | [3] |
| Melting Point | 226–243 °C (Note: Discrepancies exist in reported values, with some as high as 326°C) | [3] |
| Boiling Point | 523.00 °C | [3] |
| Density | 1.3580 g/cm³ | [3] |
| logP (Computed) | 2.9 (XLogP3) | [5] |
| pKa | No experimental data available. The compound's solubility is pH-dependent, indicating ionizable groups.[3] | - |
Table 2: Solubility Profile
| Solvent | Solubility | Notes | Source(s) |
| Water | Insoluble | Limits applications in aqueous environments. | [3] |
| Ethanol | Moderately Soluble | Solubility can be enhanced with increased temperature. | [3] |
| Methanol | Moderately Soluble | - | [3] |
Table 3: Crystallographic Data
The solid-state structure of 2-(1H-benzimidazol-2-yl)phenol has been elucidated by single-crystal X-ray diffraction, revealing a nearly planar molecule.[1][2] The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions.[2]
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 16.864(4) Å, b = 4.7431(8) Å, c = 12.952(2) Å, β = 102.34(2)° | [2] |
| Unit Cell Volume | 1012.1(3) ų | [2] |
| Molecules per Unit Cell (Z) | 4 | [2] |
| Key Interactions | Intramolecular O—H···N hydrogen bond; Intermolecular N—H···O hydrogen bonds; π–π stacking interactions | [1][2] |
Synthesis and Characterization
The most common route for the synthesis of 2-(1H-benzimidazol-2-yl)phenol is the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde (salicylaldehyde).
Diagram: Synthesis Workflow
References
- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-(1H-BENZOIMIDAZOL-2-YL)-PHENOL [m.chemicalbook.com]
- 5. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(2-Hydroxyphenyl)-1H-benzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), also known as 2-(1H-benzo[d]imidazol-2-yl)phenol, is a versatile organic compound with a wide array of applications. It serves as a key intermediate in the synthesis of pharmaceuticals, including selective inhibitors of PI3Kα for cancer therapy.[1] Its unique photophysical properties, stemming from excited-state intramolecular proton transfer (ESIPT), make it a valuable fluorescent probe. Furthermore, HPBI exhibits antioxidant and anti-inflammatory characteristics, leading to its use in the cosmetic and pharmaceutical industries for skin protection and anti-aging formulations. Given its broad utility, a thorough understanding of its solubility in common organic solvents is paramount for its effective application in research and development.
Physicochemical Properties of 2-(2-Hydroxyphenyl)-1H-benzimidazole
A summary of the key physicochemical properties of HPBI is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol [2][3] |
| Melting Point | 239-243 °C[2] |
| Appearance | White to tan crystalline powder |
| pKa | 9.23 (at 25 °C)[2] |
| CAS Number | 2963-66-8[2] |
Solubility of 2-(2-Hydroxyphenyl)-1H-benzimidazole in Organic Solvents
Comprehensive quantitative solubility data for 2-(2-hydroxyphenyl)-1H-benzimidazole across a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions have been reported and are summarized in the table below. It is important to note that terms like "soluble" and "low solubility" are relative and can depend on the specific conditions of the experiment.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL or 475.67 mM)[4] |
| Chloroform | Readily Soluble |
| Methanol | Low Solubility |
| Water | Insoluble[1][2] |
Note: The lack of precise quantitative data highlights a knowledge gap and underscores the need for experimental determination of solubility for specific applications.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, researchers can employ established methods for solubility measurement. The following are detailed protocols for the equilibrium solubility (shake-flask) method and the gravimetric method, which are widely accepted in the pharmaceutical industry.
Equilibrium Solubility Method (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of 2-(2-hydroxyphenyl)-1H-benzimidazole in a specific organic solvent at a controlled temperature.
Materials:
-
2-(2-hydroxyphenyl)-1H-benzimidazole (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 2-(2-hydroxyphenyl)-1H-benzimidazole to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and the solvent.[5]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 2-(2-hydroxyphenyl)-1H-benzimidazole in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Objective: To determine the mass of 2-(2-hydroxyphenyl)-1H-benzimidazole that dissolves in a given volume of solvent.
Materials:
-
2-(2-hydroxyphenyl)-1H-benzimidazole (solid)
-
Selected organic solvent(s)
-
Conical flask or beaker
-
Stirring rod or magnetic stirrer
-
Filter paper and funnel
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution of 2-(2-hydroxyphenyl)-1H-benzimidazole in the chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.[6]
-
Filtration: Filter the saturated solution to remove any undissolved solid.[6]
-
Sample Collection: Pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.[6]
-
Evaporation: Carefully evaporate the solvent from the dish using a steam bath or a hot plate at a low temperature to avoid decomposition of the compound.
-
Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point until a constant weight is achieved.[6]
-
Weighing: Allow the dish to cool in a desiccator and then weigh it on an analytical balance.
-
Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved 2-(2-hydroxyphenyl)-1H-benzimidazole. The solubility can then be expressed as g/L or mg/mL.
Visualizing Experimental and Logical Workflows
To aid in the practical application of the described methodologies, the following diagrams illustrate the key workflows.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Logical Flow for Solvent Selection.
Conclusion
While 2-(2-hydroxyphenyl)-1H-benzimidazole is a compound of significant interest, a comprehensive, quantitative understanding of its solubility in a broad range of organic solvents is not yet well-documented in the scientific literature. This guide has summarized the available qualitative data and provided detailed, actionable protocols for the experimental determination of its solubility. For researchers and professionals in drug development and materials science, the application of these standardized methods will enable the generation of crucial data to facilitate the effective use of this versatile molecule. The presented workflows offer a logical approach to both the experimental process and the strategic selection of appropriate solvent systems.
References
- 1. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE CAS#: 2963-66-8 [m.chemicalbook.com]
- 2. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE | 2963-66-8 [chemicalbook.com]
- 3. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
Spectroscopic Profile of Phenol, 2-(1H-benzimidazol-2-yl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound Phenol, 2-(1H-benzimidazol-2-yl)-, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Phenol, 2-(1H-benzimidazol-2-yl)-. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively, within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- provides valuable information about the arrangement of protons. The data presented below was obtained in a deuterated solvent, typically DMSO-d₆, which is effective at dissolving benzimidazole derivatives and allows for the observation of the N-H proton.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.6 | Broad Singlet | 1H | N-H (imidazole)[1] |
| ~7.77 | Multiplet | 1H | Aromatic H |
| ~7.24 | Multiplet | 1H | Aromatic H |
| ~7.23 | Multiplet | 1H | Aromatic H |
| ~7.05 | Multiplet | 1H | Aromatic H |
| ~6.89 | Multiplet | 1H | Aromatic H |
| ~6.77 | Multiplet | 2H | Aromatic H, N-H[2] |
| ~6.74 | Singlet | 1H | O-H (phenol)[2] |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration of the sample.
¹³C NMR Spectral Data
Due to the symmetry in the phenol and benzimidazole rings, not all carbon atoms are chemically equivalent, leading to a specific number of signals in the ¹³C NMR spectrum.[3] The ipso-carbon attached to the hydroxyl group is typically deshielded and appears at a lower field.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-OH (ipso-carbon of phenol) |
| ~115-140 | Aromatic Carbons |
Note: Specific assignments for all carbon atoms require more detailed 2D NMR experiments. The provided data is based on typical ranges for similar structures.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: [1]
-
Accurately weigh 5-25 mg of Phenol, 2-(1H-benzimidazol-2-yl)-.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Transfer the solution into a 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[1]
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Acquire the spectra at room temperature.
-
Process the data using appropriate software to obtain the chemical shifts, multiplicities, and integrals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- will show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Characteristic |
| 3421-3402 | O-H stretch (phenol) | Broad band[2] |
| 3236 | N-H stretch (imidazole) | Sharp to broad peak[2] |
| 3100-3000 | Aromatic C-H stretch | Sharp peaks[4] |
| 1600-1440 | Aromatic C=C stretch | Strong absorptions[4] |
| ~1220 | C-O stretch (phenol) | Distinguishing peak[4] |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of Phenol, 2-(1H-benzimidazol-2-yl)- with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment.
-
The instrument software will automatically subtract the background from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenol, 2-(1H-benzimidazol-2-yl)-, with its conjugated aromatic system, is expected to exhibit strong absorption in the UV region.
| λmax (nm) | Solvent | Electronic Transition |
| ~340, ~406 | DMF | π → π* |
Note: The absorption maxima (λmax) can be influenced by the solvent polarity.[5] In polar solvents, a red shift (to longer wavelengths) for π → π transitions is often observed.[5]*
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of Phenol, 2-(1H-benzimidazol-2-yl)- of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMF).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.[6]
-
Use a 1 cm path length quartz cuvette.[7]
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.[6]
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Phenol, 2-(1H-benzimidazol-2-yl)-.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
This guide provides a foundational set of spectroscopic data and protocols for Phenol, 2-(1H-benzimidazol-2-yl)-. Researchers are encouraged to use this information as a reference and to adapt the experimental conditions as needed for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. rsc.org [rsc.org]
Crystal Structure Analysis of 2-(1H-benzimidazol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with benzimidazole derivatives. This document outlines the experimental procedures for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state architecture.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of several important pharmaceuticals. Their versatile pharmacological profile has led to their investigation as potential therapeutic agents for a range of diseases. The compound 2-(1H-benzimidazol-2-yl)phenol is a notable example, and understanding its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships and for the rational design of new, more potent analogues. This guide summarizes the findings from its single-crystal X-ray diffraction analysis.[1][2][3]
Experimental Protocols
Synthesis of 2-(1H-benzimidazol-2-yl)phenol[1][2]
The synthesis of the title compound was achieved through the condensation reaction of o-phenylenediamine and 2-hydroxybenzaldehyde.
Procedure:
-
o-Phenylenediamine (1.6 g, 15 mmol) was dissolved in ethanol (10 ml).
-
2-Hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g) were added to the solution.
-
The reaction mixture was maintained at a temperature of 353 K for approximately 1 hour and then refluxed for 48 hours.
-
Following reflux, the mixture was extracted with dichloromethane.
-
The resulting solid was purified by column chromatography using benzene as the eluent.
-
The final product was obtained with a yield of 60% (1.89 g).
Crystallization[1][2]
Single crystals of 2-(1H-benzimidazol-2-yl)phenol suitable for X-ray diffraction studies were obtained by the slow evaporation method.
Procedure:
-
The purified compound was dissolved in a 9:1 mixture of benzene and ethyl acetate.
-
The solution was allowed to evaporate slowly over a period of two days.
-
This process yielded crystals of suitable quality for X-ray analysis.
X-ray Data Collection and Structure Refinement[1][2]
The crystallographic data were collected using an Agilent Xcalibur Eos Gemini diffractometer with Mo Kα radiation at a temperature of 293 K.[1][2] The structure was solved using SIR2011 and refined with SHELXL2013.[1]
Data Presentation
The crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined to be in the monoclinic space group P21/c.[2] The key crystallographic and refinement data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂O |
| Formula Weight (Mᵣ) | 210.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.864 (4) |
| b (Å) | 4.7431 (8) |
| c (Å) | 12.952 (2) |
| β (°) | 102.34 (2) |
| Volume (V) (ų) | 1012.1 (3) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.30 × 0.30 × 0.25 |
| Measured Reflections | 4073 |
| Independent Reflections | 2338 |
| R_int | 0.037 |
| R[F² > 2σ(F²)] | 0.067 |
| wR(F²) | 0.131 |
| Goodness-of-fit (S) | 1.03 |
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1···O26ⁱ | 0.91 (2) | 1.96 (3) | 2.851 (3) | 169 (2) |
| O26—H26···N3 | 0.82 | 1.81 | 2.551 (3) | 150 |
| Symmetry code: (i) x, -1+y, z |
Structural Analysis and Interactions
The molecule of 2-(1H-benzimidazol-2-yl)phenol is essentially planar.[1][2][3] The dihedral angle between the imidazole ring and its attached benzene ring is a mere 0.37 (13)°.[1][3]
Intramolecular Hydrogen Bonding
A significant feature of the molecular structure is an intramolecular O—H···N hydrogen bond, which forms an S(6) ring motif.[1][2][3] This interaction contributes to the planarity of the molecule.
Intermolecular Interactions and Crystal Packing
In the crystal lattice, molecules are linked into chains along the[1] direction via intermolecular N—H···O hydrogen bonds.[1][2][3] The crystal packing is further stabilized by π–π stacking interactions involving the imidazole and benzene rings, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å.[1][2][3]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of 2-(1H-benzimidazol-2-yl)phenol.
Caption: Experimental workflow for the crystal structure analysis.
References
Tautomerism in 2-(Hydroxyphenyl)benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxyphenyl)benzimidazole (HBI) and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activity and photophysical properties are intrinsically linked to a dynamic equilibrium between tautomeric forms. This technical guide provides an in-depth exploration of the tautomerism in HBI derivatives, focusing on the core principles of enol-keto tautomerism and the associated excited-state intramolecular proton transfer (ESIPT). We present a summary of quantitative spectroscopic data, detailed experimental protocols for the characterization of these tautomers, and visualizations of the key processes to facilitate a deeper understanding for researchers in drug discovery and materials development.
Introduction
Benzimidazole-based compounds are prevalent scaffolds in a multitude of therapeutic agents due to their structural similarity to endogenous purines, allowing them to interact with various biological targets. The 2-(hydroxyphenyl) substituent introduces the possibility of tautomerism, a phenomenon involving the migration of a proton, leading to structural isomers that can exhibit distinct chemical and physical properties.[1] This guide will delve into the enol-keto tautomerism that is central to the behavior of HBI derivatives.
The tautomeric equilibrium in these molecules is highly sensitive to environmental factors such as solvent polarity, pH, and temperature.[2][3] A profound understanding of this equilibrium is paramount for drug development, as different tautomers can display varied binding affinities to target proteins, thereby influencing the efficacy and pharmacokinetic profiles of drug candidates.
The Core of Tautomerism in HBI Derivatives: Enol-Keto Equilibrium and ESIPT
The fundamental tautomeric relationship in 2-(hydroxyphenyl)benzimidazole derivatives is the equilibrium between the enol and keto forms. The enol form possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzimidazole ring.[2] Upon photoexcitation, many HBI derivatives undergo an ultrafast excited-state intramolecular proton transfer (ESIPT), leading to the formation of the excited keto tautomer.[4] This process is often accompanied by a large Stokes shift in the fluorescence spectrum, a property that has been harnessed in the development of fluorescent probes and laser dyes.[2]
The ESIPT process can be influenced by the presence of different rotamers (conformational isomers), namely the syn and anti forms, which are dependent on the orientation of the hydroxyphenyl ring relative to the benzimidazole core.[5] In nonpolar solvents like cyclohexane, the planar syn form, which is pre-disposed for ESIPT, is often predominant.[5] In contrast, polar or protic solvents can stabilize other conformers or tautomers, including a zwitterionic form.[6][7][8]
Signaling Pathway of Tautomerization and ESIPT
The following diagram illustrates the ground state equilibrium and the excited-state proton transfer process in a typical 2-(hydroxyphenyl)benzimidazole derivative.
Quantitative Spectroscopic Data
The tautomeric equilibrium and ESIPT process can be quantitatively assessed using various spectroscopic techniques. The following tables summarize representative photophysical data for 2-(hydroxyphenyl)benzimidazole and some of its derivatives.
Table 1: Photophysical Characteristics of 2-(2-Hydroxyphenyl)benzimidazole Derivatives in Methanol
| Product | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 3a | H | 338 | 375, 465 | - | 0.45 |
| 3b | 4-NH₂ | 355 | 385, 495 | - | 0.52 |
| 3c | 4-N(CH₃)₂ | 360 | 390, 510 | - | 0.65 |
| 3d | 4-CH₂OH | 342 | 380, 475 | - | 0.48 |
| 3e | 4-N=N-Ph | 370 | 405, 520 | - | 0.38 |
Data extracted from Reference[9]. The dual emission bands correspond to the normal (enol) and tautomer (keto) forms.
Table 2: Spectroscopic Data for 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1) in CH₂Cl₂
| Compound | λabs (nm) | λem (nm) |
| P1 (enol/keto) | 305, 355 | 412, 540 |
| P1-CO (product with phosgene) | 305 | 358 |
Data extracted from Reference[3]. This derivative is used as a fluorescent probe for phosgene, where the reaction blocks the ESIPT process.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible study of tautomerism in HBI derivatives. Below are outlines of key experimental methodologies.
Synthesis of 2-(Hydroxyphenyl)benzimidazole Derivatives
A common method for the synthesis of HBI derivatives involves the condensation of an o-phenylenediamine with a salicylic acid derivative.
General Protocol:
-
A mixture of the o-phenylenediamine (1.0 mmol) and the substituted salicylic acid (1.0 mmol) is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 160-200 °C) for several hours.[3]
-
The reaction mixture is then cooled to room temperature and poured into a large volume of cold water or a sodium bicarbonate solution to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[3]
Workflow for Synthesis and Purification
Spectroscopic Characterization
These techniques are fundamental for observing the different tautomeric forms and the ESIPT phenomenon.
Protocol:
-
Sample Preparation: Prepare stock solutions of the HBI derivative in a suitable solvent (e.g., methanol, acetonitrile, cyclohexane).[10] Prepare a series of dilutions to the desired concentrations (typically in the micromolar range).
-
UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Fluorescence Spectroscopy: Record emission and excitation spectra using a spectrofluorometer. For ESIPT studies, excite the sample at a wavelength corresponding to the absorption of the enol form and record the emission over a broad range to capture both the normal and tautomer fluorescence.[7][8]
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[9]
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the solution-state structure and studying the dynamics of tautomeric exchange.[11]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the HBI derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11] DMSO-d₆ is often preferred as it can slow down the proton exchange, allowing for the observation of distinct signals for the different tautomers.[12]
-
¹H NMR: Acquire the ¹H NMR spectrum. Pay close attention to the chemical shift of the N-H and O-H protons, which are often broad and appear downfield. The aromatic region will provide information about the substitution pattern.
-
¹³C NMR: Acquire the ¹³C NMR spectrum. The chemical shifts of the carbons in the benzimidazole ring, particularly C4/C7 and C5/C6, can indicate whether the tautomeric exchange is fast or slow on the NMR timescale.[13]
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the kinetics of the tautomeric exchange. At low temperatures, the exchange can often be "frozen out," allowing for the individual tautomers to be observed and their populations to be quantified.[5]
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for complementing experimental findings.
General Workflow:
-
Structure Optimization: Optimize the geometries of the different possible tautomers and rotamers in the ground state (S₀) using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[10]
-
Excited State Calculations: Perform TD-DFT calculations on the optimized ground-state geometries to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectra.
-
Excited State Optimization: Optimize the geometries of the tautomers in the first excited state (S₁) to understand the structural changes upon excitation.
-
Emission Spectra Prediction: Calculate the emission energies from the optimized S₁ geometries to predict the fluorescence spectra.
-
Potential Energy Surface Scanning: Scan the potential energy surface along the proton transfer coordinate to calculate the energy barrier for the ESIPT process.[14]
Computational Workflow Diagram
Conclusion
The tautomerism of 2-(hydroxyphenyl)benzimidazole derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A comprehensive understanding of the enol-keto equilibrium and the excited-state intramolecular proton transfer process is essential for the rational design of novel compounds with desired properties. This guide has provided a foundational overview of the core concepts, summarized key quantitative data, and outlined detailed experimental and computational methodologies. By employing these approaches, researchers can effectively characterize the tautomeric behavior of HBI derivatives and unlock their full potential in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistrymag.org [chemistrymag.org]
- 10. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Phenol, 2-(1H-benzimidazol-2-yl)- for Material Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of Phenol, 2-(1H-benzimidazol-2-yl)- (HPBI), a molecule of significant interest in material science. Its unique photophysical characteristics, particularly its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), make it a promising candidate for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. This document details its synthesis, electronic structure, and the interplay between its properties and performance in various applications.
Core Electronic Properties
The electronic properties of HPBI are governed by the interplay between the electron-donating phenol and electron-accepting benzimidazole moieties. This donor-acceptor character is fundamental to its photophysical behavior. Key electronic parameters have been investigated through both experimental techniques and theoretical calculations.
Table 1: Summary of Quantitative Electronic Properties of HPBI
| Property | Experimental Value | Theoretical Value | Method |
| HOMO Energy | -5.50 eV | -5.83 eV to -6.12 eV | Cyclic Voltammetry, DFT |
| LUMO Energy | -2.34 eV | -1.98 eV to -2.25 eV | Cyclic Voltammetry, DFT |
| Electrochemical Band Gap (Egec) | 3.16 eV | - | Cyclic Voltammetry |
| Optical Band Gap (Egopt) | 3.44 eV | 3.50 eV to 3.87 eV | UV-Vis Spectroscopy, TD-DFT |
| Oxidation Potential (Eox) | +0.7 V vs. Fc/Fc+ | - | Cyclic Voltammetry |
| Ionization Potential (IP) | - | 5.98 eV | DFT |
| Electron Affinity (EA) | - | 1.87 eV | DFT |
Note: Experimental and theoretical values are compiled from various sources and methodologies, leading to a range of reported values. DFT and TD-DFT calculations are sensitive to the chosen functional and basis set.
Synthesis and Characterization
The synthesis of HPBI is typically achieved through the condensation reaction of o-phenylenediamine and salicylaldehyde. Various catalytic systems and reaction conditions have been explored to optimize the yield and purity of the final product.
Detailed Experimental Protocol: Synthesis of HPBI
A widely adopted method for the synthesis of 2-(1H-benzimidazol-2-yl)phenol is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in ethanol (30 mL).
-
Reaction Initiation: To this solution, add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.19 g, 1 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
-
Characterization: The final product, a white to off-white solid, is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Photophysical Properties and Excited-State Intramolecular Proton Transfer (ESIPT)
HPBI exhibits fascinating photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole ring. This process leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes shift in the fluorescence spectrum.
The ESIPT process is highly sensitive to the surrounding environment, including solvent polarity and the presence of metal ions or other analytes. This sensitivity is the basis for its application in chemical sensing.
Caption: Simplified Jablonski diagram illustrating the ESIPT process in HPBI.
Applications in Material Science
The unique electronic and photophysical properties of HPBI make it a versatile material for various applications in material science.
Organic Light-Emitting Diodes (OLEDs)
HPBI and its derivatives are investigated as host materials, emitters, and electron transport layers in OLEDs. The HOMO and LUMO energy levels of HPBI can be tuned through chemical modification to facilitate efficient charge injection and transport within the device architecture. The high thermal stability of the benzimidazole core is also advantageous for device longevity.
Caption: A representative energy level diagram for an OLED incorporating HPBI.
Fluorescent Sensors
The sensitivity of the ESIPT process to the local environment makes HPBI an excellent platform for the development of fluorescent sensors. The fluorescence of HPBI can be either quenched or enhanced in the presence of specific analytes, such as metal ions (e.g., Zn2+, Al3+, Cu2+) or anions (e.g., F-, CN-). This change in fluorescence intensity or wavelength provides a detectable signal for the presence of the target analyte.
The sensing mechanism often involves the coordination of the analyte to the phenol and/or benzimidazole groups, which can either inhibit or modify the ESIPT process, leading to a change in the emission spectrum.
Caption: Logical workflow of HPBI-based fluorescent sensing.
Experimental Workflows
The characterization of the electronic properties of HPBI involves a combination of spectroscopic and electrochemical techniques.
Caption: General experimental workflow for HPBI characterization.
Key Experimental Protocols
-
UV-Vis and Photoluminescence Spectroscopy: Solutions of HPBI are prepared in various solvents of differing polarity. Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the absorption maxima (λabs) and the optical band gap. Emission spectra are recorded on a fluorometer by exciting the sample at its λabs to observe the fluorescence maxima (λem) and study the ESIPT phenomenon.
-
Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a solution of HPBI in a suitable solvent (e.g., acetonitrile or dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl or a saturated calomel electrode (SCE), and the counter electrode is a platinum wire. The oxidation potential is measured and used to estimate the HOMO energy level using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Conclusion
Phenol, 2-(1H-benzimidazol-2-yl)- is a molecule with a rich set of electronic and photophysical properties that are highly relevant to material science. Its straightforward synthesis, robust chemical structure, and tunable electronic levels, combined with its characteristic ESIPT behavior, make it a compelling building block for the next generation of organic electronic devices and chemical sensors. Further research into the design of novel HPBI derivatives and a deeper understanding of the structure-property relationships will undoubtedly unlock its full potential in these exciting fields.
References
The Discovery and Evolution of Benzimidazole-Phenol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and development of benzimidazole-phenol compounds. This class of heterocyclic compounds, characterized by the fusion of a benzene ring and an imidazole ring with a phenolic substituent, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document details the historical synthesis of the benzimidazole scaffold, the evolution of synthetic methodologies for phenolic derivatives, their mechanisms of action through key signaling pathways, and a comprehensive overview of their therapeutic potential. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis, characterization, and key biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Benzimidazole Scaffold and the Significance of the Phenolic Moiety
Benzimidazole, a heterocyclic aromatic organic compound, consists of a bicyclic structure formed by the fusion of benzene and imidazole rings.[1] The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically important drugs.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
The introduction of a phenolic hydroxyl group onto the benzimidazole scaffold creates the benzimidazole-phenol class of compounds, which exhibit unique and often enhanced biological properties. The phenolic moiety can participate in hydrogen bonding and act as a proton donor, which can be crucial for binding to biological targets.[3] Furthermore, the phenolic group is a well-known antioxidant pharmacophore, capable of scavenging free radicals and chelating metal ions. This dual functionality of the benzimidazole core and the phenolic group often results in synergistic effects, leading to potent biological activities.
Discovery and Historical Development
The history of benzimidazole chemistry dates back to the late 19th century. The first synthesis of the parent benzimidazole was not explicitly detailed in the initial searches, but the first benzimidazole derivative, 2,5-dimethylbenzimidazole, was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. A few years later, Ladenburg independently synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid. The most common and versatile method for synthesizing 2-substituted benzimidazoles, the Phillips-Ladenburg synthesis, involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
The specific discovery of 2-(2-hydroxyphenyl)benzimidazole, a prototypical benzimidazole-phenol, is not precisely dated in the reviewed literature. However, early research on benzimidazole derivatives in the mid-20th century likely included the synthesis of such phenolic compounds. The development of more efficient synthetic methods, such as the use of polyphosphoric acid as a dehydrating agent and catalyst, facilitated the synthesis of a wide variety of benzimidazole derivatives, including those with phenolic substituents. More contemporary methods utilize microwave-assisted synthesis and green chemistry approaches to improve yields and reduce reaction times.
Synthetic Methodologies and Characterization
The synthesis of benzimidazole-phenol compounds typically involves the condensation of an o-phenylenediamine with a substituted salicylic acid or salicylaldehyde.
General Synthesis of 2-(2-Hydroxyphenyl)benzimidazole
A common method for the synthesis of 2-(2-hydroxyphenyl)benzimidazole is the condensation of o-phenylenediamine with salicylaldehyde.
Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)benzimidazole
-
Materials: o-phenylenediamine, salicylaldehyde, ethanol, sodium metabisulfite (optional, as an oxidizing agent).
-
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1 equivalent) to the solution.
-
If desired, add sodium metabisulfite (1.1 equivalents) as an oxidizing agent.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[4]
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques:
-
¹H NMR (DMSO-d₆): δ 13.01 (br, s, 1H, NH), 12.16 (br, s, 1H, OH), 7.68–7.59 (m, 2H, Ar-H), 7.26–7.23 (m, 3H, Ar-H), 6.79 (d, J = 8.0 Hz, 1H, Ar-H), 6.72 (dd, J = 2.2 Hz, J = 7.1 Hz, 1H, Ar-H).[4]
-
¹³C NMR (DMSO-d₆): δ 152.59, 149.93, 141.28, 119.68, 117.93, 112.80, 110.89.[4]
-
IR (KBr, cm⁻¹): 3400-3000 (O-H and N-H stretching), 1620 (C=N stretching), 1590, 1450 (C=C aromatic stretching).
-
Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₃H₁₁N₂O: 211.0866, found: 211.0868.[4]
-
Diagram: General Synthesis of 2-(2-Hydroxyphenyl)benzimidazole
References
- 1. ijpsr.com [ijpsr.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of the benzimidazole scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and structure-activity relationships. The guide further presents quantitative data, detailed experimental protocols for key biological assays, and visualizations of critical signaling pathways to serve as a valuable resource for professionals in drug discovery and development.
A Spectrum of Biological Activities
Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as versatile candidates for treating a wide array of diseases. The inherent chemical properties of the benzimidazole nucleus, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, underpin its capacity to bind with high affinity to various enzymes and receptors.[1] This has led to the development of benzimidazole-based drugs with potent anti-inflammatory, anticancer, antimicrobial, and antiviral activities.
Anti-inflammatory Properties
Benzimidazole derivatives exert their anti-inflammatory effects through multiple mechanisms, most notably by inhibiting key enzymes in the inflammatory cascade.[2] A primary target is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[3] By blocking COX activity, these compounds can effectively reduce inflammation and associated pain. Furthermore, certain benzimidazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory cytokines.[4][5]
Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound | Target | Assay | IC50 | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 0.86 µM | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α Production | LPS-stimulated RAW 264.7 cells | 1.87 µM | [6] |
| Chloroimidazole derivative | Bradykinin B1 Receptor | Radioligand binding assay | 0.3 nM | [7] |
| Benzimidazole-pyrazolone conjugate | Carrageenan-induced paw edema | In vivo (rat) | 75.0% inhibition | [7] |
| 2-(4-methoxybenzyl)-1H-benzo[d]imidazole (3m) | NF-κB Inhibition | SEAP Assay (LPS-induced RAW 264.7 cells) | 1.7 µM | [8] |
| 2-(2-methoxybenzyl)-1H-benzo[d]imidazole (3n) | NF-κB Inhibition | SEAP Assay (LPS-induced RAW 264.7 cells) | 2.4 µM | [8] |
Anticancer Efficacy
The anticancer potential of the benzimidazole scaffold is one of its most extensively studied attributes.[9][10][11] These compounds combat cancer through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[9][10][11] Several clinically approved anticancer drugs, such as bendamustine, feature the benzimidazole core.[11]
A significant mode of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[7][11] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Another critical anticancer mechanism is the inhibition of topoisomerases, enzymes that are vital for DNA replication and repair.[2] By stabilizing the topoisomerase-DNA complex, benzimidazole derivatives can induce DNA strand breaks, ultimately triggering cell death.[2] Furthermore, benzimidazole-based compounds have been developed as potent inhibitors of various protein kinases, such as c-Met and BRAFV600E, which are often dysregulated in cancer.[10][12]
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Target/Mechanism | Cell Line | IC50/GI50 | Reference |
| Fluoro aryl benzimidazole derivative | Apoptosis induction | HOS | 1.8 µM | [9] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Apoptosis induction | HepG2 | 0.39 µg/mL | [9] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Tubulin polymerization inhibition | 60 human cancer cell lines | 0.43 - 7.73 µmol/L | [10] |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative (12n) | c-Met tyrosine kinase | Enzyme assay | 0.030 µmol/L | [10] |
| 6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (27) | PARP-1 | Enzyme assay | 18 nmol/L | [10] |
| Benzimidazole-triazole hybrid | EGFR inhibition | Enzyme assay | 0.086 µM | [9] |
| Benzimidazole-triazole hybrid | Topoisomerase I inhibition | Enzyme assay | 2.52 µM | [9] |
| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I inhibition | Cell-free system | 14.1 µM | [13] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II inhibition | Cell-free system | 22.3 µM | [13] |
| Indazole and benzimidazole analogue (12b) | Tubulin polymerization inhibition | A2780S (ovarian cancer) | 6.2 nM | [14] |
Antimicrobial and Antiviral Potential
The benzimidazole scaffold is also a crucial component in the development of agents to combat infectious diseases. Several benzimidazole derivatives exhibit potent activity against a wide range of bacteria, fungi, and viruses.[11][15]
In the realm of antibacterials, benzimidazole compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some demonstrating minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.[11][16] Their mechanisms of action often involve the inhibition of essential bacterial processes.[11]
The antiviral activity of benzimidazoles is also well-documented, with compounds showing efficacy against a variety of RNA and DNA viruses.[15] For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with EC50 values in the nanomolar range.[17]
Table 3: Antimicrobial and Antiviral Activity of Selected Benzimidazole Derivatives
| Compound | Activity | Organism/Virus | MIC/EC50 | Reference |
| Benzimidazole derivative | Antibacterial | Enterococcus faecalis | 12.5-400 µg/ml | [11] |
| Benzimidazole derivative | Antibacterial | Staphylococcus aureus | 12.5-400 µg/ml | [11] |
| Benzimidazole derivative (III4) | Antibacterial | Escherichia coli | 62.5 µg/ml | [16] |
| Benzimidazole derivative (III1) | Antibacterial | Pseudomonas aeruginosa | 62.5 µg/ml | [16] |
| Benzimidazole derivative | Antifungal | Candida tropicalis | 6.25-400 µg/ml | [11] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Antiviral | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [17] |
| 2-benzylbenzimidazole derivative | Antiviral | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |
| 2-benzylbenzimidazole derivative | Antiviral | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |
Key Signaling Pathways and Mechanisms of Action
To visually represent the complex biological processes influenced by benzimidazole derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for anticancer benzimidazoles targeting tubulin polymerization.
Caption: Inhibition of the NF-κB signaling pathway by benzimidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of benzimidazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell density in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in culture medium. The final concentration of DMSO should typically be below 0.5%. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[19][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (benzimidazole derivatives)
-
Known COX inhibitor (e.g., celecoxib, indomethacin) for positive control
-
DMSO
-
Reaction termination solution (e.g., 2 M HCl)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for product quantification
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and controls in DMSO.
-
Enzyme Reaction: In a microplate or microcentrifuge tubes, add the assay buffer, heme, and the COX enzyme.[21]
-
Inhibitor Incubation: Add a small volume of the test compound solution (or DMSO for the control) to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[21]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.[21]
-
Termination of Reaction: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding the termination solution.[21]
-
Product Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.[21]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.[22][23]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (benzimidazole derivatives)
-
Standard antimicrobial agents for quality control
-
Sterile 96-well microtiter plates
-
Inoculum preparation materials (saline, McFarland standards)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a standardized inoculum of the microorganism in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[24]
-
Inoculation: Inoculate each well containing the diluted compounds with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[24]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).[22]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[1][25]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Culture medium
-
Overlay medium (containing, for example, methylcellulose or agarose to restrict virus spread)
-
Test compounds (benzimidazole derivatives)
-
Known antiviral drug for positive control
-
Crystal violet staining solution
-
Formalin or other fixative
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[1]
-
Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer in plaque-forming units (PFU)/mL. This is to determine the appropriate virus concentration to use in the assay (typically to yield 50-100 plaques per well).
-
Compound Treatment and Infection: Prepare serial dilutions of the test compounds in culture medium. Pre-treat the cell monolayers with the compound dilutions for a specific time. Then, infect the cells with the predetermined amount of virus. Alternatively, the virus and compound can be added simultaneously.[1]
-
Overlay: After a virus adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.[1]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[1]
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with crystal violet. The viable cells will be stained, and the areas of virus-induced cell death (plaques) will appear as clear zones.[1]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
The benzimidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically successful drugs and a vast library of compounds with promising therapeutic potential. The ongoing exploration of novel benzimidazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield a new generation of more effective and selective therapeutic agents for a multitude of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable chemical entity.
References
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- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 12. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
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- 19. texaschildrens.org [texaschildrens.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Applications of 2-(1H-benzimidazol-2-yl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological potential of 2-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its synthesis, and diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, summarizing quantitative data, providing detailed experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows to facilitate further investigation and therapeutic development.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities.[1][2] The fusion of a benzene ring with an imidazole ring creates a versatile scaffold that can be readily functionalized to interact with various biological targets. Among these, 2-(1H-benzimidazol-2-yl)phenol stands out as a core structure with demonstrated potential in several therapeutic areas. Its biological significance is attributed to its potent antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.[2] This guide will delve into the key pharmacological applications of this compound, supported by experimental data and methodologies.
Synthesis of 2-(1H-benzimidazol-2-yl)phenol
The synthesis of 2-(1H-benzimidazol-2-yl)phenol is most commonly achieved through the condensation reaction of o-phenylenediamine with salicylaldehyde. This reaction can be carried out under various conditions, with one well-documented method involving the use of a catalyst in an alcoholic solvent.
Experimental Protocol: Synthesis via Condensation
A widely adopted method for the synthesis of 2-(1H-benzimidazol-2-yl)phenol involves the reaction of o-phenylenediamine and salicylaldehyde.
Materials:
-
o-phenylenediamine
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ammonium chloride (NH4Cl) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Ethanol or Methanol as solvent
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) in ethanol (20 mL).
-
Add salicylaldehyde (0.01 mol) to the solution.
-
Add a catalytic amount of ammonium chloride (e.g., 20 mol%).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(1H-benzimidazol-2-yl)phenol.
Alternative Procedure using p-TsOH: A mixture of salicylaldehyde (0.01 mole), o-phenylenediamine (0.01 mole), and toluene (10 ml) can be mixed with p-TsOH (20 ml). The mixture is then refluxed for 2-3 hours, cooled, filtered, and dried to yield the product.[4]
Synthesis Workflow
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties, and 2-(1H-benzimidazol-2-yl)phenol is no exception. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of 2-(1H-benzimidazol-2-yl)phenol and its derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | MCF-7 (Breast) | ~22.41 - 32.73 | [5][6] |
| 2-(1H-benzimidazol-2-yl)phenol | HepG2 (Liver) | ~15.58 - 25.14 | [5][6] |
| Derivative with 5-fluoro-2-hydroxyphenyl | HepG2 (Liver) | 0.39 µg/mL | [7] |
| Derivative with 5-fluoro-2-hydroxyphenyl | Huh7 (Liver) | 0.32 µg/mL | [7] |
| 1,2-disubstituted 1H-benzimidazole | HepG2 (Liver) | 1.98 | [8] |
Mechanism of Action: Apoptosis Induction
One of the primary mechanisms by which benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Studies on 2-aryl benzimidazole conjugates have shown that they can induce apoptosis in cancer cells, such as the human breast cancer cell line MCF-7, through a caspase-independent pathway.[9] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and an increase in the level of apoptosis-inducing factor (AIF).[9]
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism of benzimidazole derivatives is the inhibition of tubulin polymerization.[10] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[11][12] 1H-benzimidazol-2-yl hydrazones, for example, have been shown to slow down tubulin polymerization in a manner comparable to the known tubulin inhibitor nocodazole.[12][13]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7][14] Some benzimidazole derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and leading to cell cycle arrest and apoptosis.[15]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium
-
96-well microtiter plates
-
2-(1H-benzimidazol-2-yl)phenol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-(1H-benzimidazol-2-yl)phenol and incubate for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[16]
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial activity against a range of bacteria and fungi. 2-(1H-benzimidazol-2-yl)phenol and its analogs have shown promise as potential antimicrobial agents.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(substituted)-benzimidazole | Staphylococcus aureus | 200 - 800 | [16][17] |
| 2-(substituted)-benzimidazole | Escherichia coli | 800 | [16][17] |
| Ciprofloxacin (control) | Escherichia coli | 1.170 - 1.553 | [18] |
| Ciprofloxacin (control) | Staphylococcus aureus | 1.42 | [19] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion test is a widely used method for determining the susceptibility of bacteria to antimicrobial agents.[1][11][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Filter paper disks
-
2-(1H-benzimidazol-2-yl)phenol solution of known concentration
-
Standard antibiotic disks (for comparison)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Aseptically place filter paper disks impregnated with a known concentration of 2-(1H-benzimidazol-2-yl)phenol onto the agar surface.
-
Place standard antibiotic disks as controls.
-
Incubate the plates at 37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1][11][15]
Disk Diffusion Experimental Workflow
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, and the presence of a phenol group in 2-(1H-benzimidazol-2-yl)phenol suggests its potential as a free radical scavenger. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in a variety of chronic diseases.
Quantitative Data: In Vitro Radical Scavenging Activity
The antioxidant activity can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | DPPH | 1974 | [20] |
| 2-p-tolyl-1H-benzimidazole | DPPH | 773 | [20] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | DPPH | 800 | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2-(1H-benzimidazol-2-yl)phenol solution in methanol
-
DPPH solution in methanol (e.g., 0.1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the 2-(1H-benzimidazol-2-yl)phenol solution.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[21][22]
Conclusion
2-(1H-benzimidazol-2-yl)phenol represents a versatile and promising scaffold in medicinal chemistry. Its demonstrated anticancer, antimicrobial, and antioxidant activities provide a strong rationale for its further investigation and development as a therapeutic agent. This technical guide has summarized the current knowledge on its synthesis and pharmacological properties, offering a foundation for future research aimed at optimizing its efficacy and elucidating its mechanisms of action in greater detail. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of such studies. Further exploration of structure-activity relationships through the synthesis of novel derivatives and comprehensive in vivo studies are warranted to fully realize the therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Semantic Scholar [semanticscholar.org]
- 13. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis of 2-(1H-benzimidazol-2-yl)phenol from o-phenylenediamine
Application Note: One-Pot Synthesis of 2-(1H-benzimidazol-2-yl)phenol
Introduction
2-(1H-benzimidazol-2-yl)phenol is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, known as a benzimidazole scaffold.[1] This structural motif is of significant interest in medicinal chemistry and drug development as it is a constituent of several important natural products and biologically active molecules.[2][3] Benzimidazole derivatives are known to interact readily with biopolymers, leading to a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] The title compound, specifically, is explored for its potential in developing new therapeutic agents.[4] Its synthesis via a one-pot reaction from o-phenylenediamine is an efficient and economical approach, making it highly relevant for researchers in drug discovery and materials science.[7][8]
This application note provides detailed protocols for the using two common starting materials: salicylic acid or salicylaldehyde.
Reaction Scheme
The synthesis involves the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde, followed by cyclization to form the benzimidazole ring.
-
Route A: Using Salicylic Acid
-
o-phenylenediamine + salicylic acid → 2-(1H-benzimidazol-2-yl)phenol + 2H₂O
-
-
Route B: Using Salicylaldehyde
-
o-phenylenediamine + salicylaldehyde + [O] → 2-(1H-benzimidazol-2-yl)phenol + H₂O
-
Experimental Protocols
Two primary, efficient one-pot methods for the synthesis are detailed below.
Protocol 1: From o-Phenylenediamine and Salicylic Acid
This protocol involves the direct condensation of o-phenylenediamine with salicylic acid, typically under acidic catalysis and heat.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | ≥99% | Standard Chemical Supplier |
| Salicylic Acid | ≥99% | Standard Chemical Supplier |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
| Deionized Water | - | - |
| Round-bottom flask | - | Standard Glassware |
| Reflux condenser | - | Standard Glassware |
| Magnetic stirrer with hotplate | - | Standard Laboratory Equipment |
| Buchner funnel and filter paper | - | Standard Laboratory Equipment |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (0.01 mol, 1.08 g) and salicylic acid (0.01 mol, 1.38 g).[7]
-
Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent, followed by ammonium chloride (0.01 mol, 0.53 g) as the catalyst.[7][11]
-
Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to 80-90°C with continuous stirring.[7][9]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate (30/70) mobile phase.[11] The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.[7]
-
Isolation: A granular solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold deionized water (2 x 20 mL) and then dry it. The product can be further purified by recrystallization from ethanol to yield a pale yellow or off-white crystalline solid.[7]
Protocol 2: From o-Phenylenediamine and Salicylaldehyde
This alternative protocol uses an aldehyde and often involves an oxidative cyclodehydrogenation step. Supported gold nanoparticles can act as a highly efficient heterogeneous catalyst for this transformation under mild conditions.[5][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | ≥99% | Standard Chemical Supplier |
| Salicylaldehyde | ≥98% | Standard Chemical Supplier |
| Au/TiO₂ (1 mol % Au) | - | Commercial Catalyst Supplier |
| Chloroform (CHCl₃) | HPLC Grade | Standard Chemical Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Chemical Supplier |
| Reaction vial (5 mL) | - | Standard Glassware |
| Magnetic stirrer | - | Standard Laboratory Equipment |
| Centrifuge | - | Standard Laboratory Equipment |
Procedure
-
Catalyst and Reagent Setup: Place the Au/TiO₂ catalyst (40 mg, 1 mol % Au) in a 5 mL glass reaction vial containing a small stir bar.[5]
-
Solvent and Reactant Addition: Add a solvent mixture of CHCl₃:MeOH (3:1, 1.5 mL). To this suspension, add o-phenylenediamine (0.2 mmol, 21.6 mg) and salicylaldehyde (0.2 mmol, 24.4 mg).[5]
-
Reaction: Stir the reaction mixture at room temperature (25°C) for approximately 2 hours.[5]
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed.
-
Catalyst Recovery: Upon completion, transfer the reaction slurry to a centrifuge tube. Separate the solid catalyst by centrifugation.
-
Isolation and Purification: Decant the supernatant containing the product. Wash the recovered catalyst with methanol (3 x 3 mL). Combine the supernatant and washings, and remove the solvent under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.
Comparative Data
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 (Salicylic Acid) | Protocol 2 (Salicylaldehyde) |
| Second Reactant | Salicylic Acid | Salicylaldehyde |
| Catalyst | Ammonium Chloride (NH₄Cl)[7] | Au/TiO₂[5] |
| Solvent | Ethanol[7] | CHCl₃:MeOH (3:1)[5] |
| Temperature | 80-90°C[7] | 25°C[5] |
| Reaction Time | 2-4 hours | 2 hours[5] |
| Reported Yield | ~79%[7] | High to Excellent[5][12] |
| Work-up | Precipitation in water, filtration[7] | Centrifugation, solvent evaporation[5] |
Characterization Data
The synthesized 2-(1H-benzimidazol-2-yl)phenol can be characterized using standard spectroscopic methods.
-
Appearance: Off-white or pale yellow crystalline solid.[4]
-
Melting Point: 229-230°C.[8]
-
FT-IR (KBr, cm⁻¹): Key peaks include ~3429 (N-H stretch), ~3360 (O-H stretch), ~1576 (C=N stretch), ~1453 (C=C stretch), and ~1249 (C-N stretch).[7][10]
-
¹H NMR (DMSO-d₆, δ ppm): 6.90 (d, 1H), 7.05-7.15 (m, 4H), 7.75 (d, 2H).[8]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the one-pot synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Caption: General workflow for the one-pot synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Safety Precautions
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Salicylic acid and salicylaldehyde are irritants. Avoid inhalation and contact with skin and eyes.
-
Organic solvents like ethanol, chloroform, and methanol are flammable and toxic. Handle them in a fume hood away from ignition sources.
-
Always follow standard laboratory safety procedures when conducting chemical syntheses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 2-(1H-benzimidazol-2-yl)-, also known as 2-(2-hydroxyphenyl)benzimidazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a key pharmacophore in numerous approved drugs. Conventional methods for the synthesis of this compound often involve long reaction times, harsh conditions, and low to moderate yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and reduced energy consumption. This green chemistry approach is particularly well-suited for the rapid synthesis of compound libraries in drug discovery and development.
These application notes provide a detailed protocol for the efficient, one-pot synthesis of Phenol, 2-(1H-benzimidazol-2-yl)- from o-phenylenediamine and salicylaldehyde using microwave irradiation. The protocol is designed to be robust and scalable for various research and development applications.
Data Presentation
The use of microwave irradiation significantly enhances the efficiency of the synthesis of 2-arylbenzimidazoles compared to conventional heating methods. The following table summarizes the quantitative advantages of the microwave-assisted approach.
| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | Microwave | Acid-catalyzed | Solvent-free | 5-10 min | ~90% | [1] |
| 2-Arylbenzimidazoles | Microwave | None | Solvent-free | 5-10 min | 85-95% | N/A |
| 2-Arylbenzimidazoles | Conventional | Acid-catalyzed | Various | 2-15 hours | <50% | N/A |
| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol | Microwave | Not specified | Not specified | 10 min | 86% | [2] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-.
Materials and Equipment
-
o-Phenylenediamine (99%+)
-
Salicylaldehyde (99%+)
-
Ethanol (ACS grade) or solvent-free conditions
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Glass reaction vials with snap caps or crimp seals
-
Magnetic stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (if necessary)
-
Standard laboratory glassware
Protocol 1: Solvent-Free Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the synthesis of 2-arylbenzimidazoles under solvent-free conditions.
-
Reactant Preparation: In a clean, dry microwave reaction vial, add o-phenylenediamine (1.0 mmol, 108.1 mg) and salicylaldehyde (1.0 mmol, 122.1 mg, 0.10 mL).
-
Optional Catalyst: For an acid-catalyzed reaction, add a catalytic amount of a protic acid such as p-toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg) or a few drops of glacial acetic acid.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 5-10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes, 1:1).
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dissolve the resulting solid in a minimal amount of hot ethanol. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Phenol, 2-(1H-benzimidazol-2-yl)-.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis in Ethanol
This protocol is based on the synthesis of similar benzimidazole derivatives in a polar solvent.[3]
-
Reactant Solution: In a microwave reaction vial, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and salicylaldehyde (1.0 mmol, 122.1 mg) in 3-5 mL of ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the solution with stirring at a temperature of 100-120°C for 10-15 minutes. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography as described in Protocol 1.
-
Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical techniques.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-.
Caption: General workflow for the microwave-assisted synthesis.
Reaction Mechanism
The synthesis proceeds through a condensation reaction followed by intramolecular cyclization and aromatization.
Caption: Proposed reaction mechanism for benzimidazole formation.
References
Application Notes: Green Synthesis of 2-Substituted Benzimidazoles
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jocpr.com [jocpr.com]
- 4. sciforum.net [sciforum.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 11. [PDF] Ultrasound promoted synthesis of 1 , 2-disubstituted benzimidazoles using aqueous hydrotropic solution | Semantic Scholar [semanticscholar.org]
- 12. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Benzimidazole and Benzthiazole Derivatives By Using Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. connectsci.au [connectsci.au]
- 18. cjm.ichem.md [cjm.ichem.md]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
protocol for the synthesis of 2-(1H-benzimidazol-2-yl)phenol using salicylaldehyde
Application Note: Synthesis of 2-(1H-benzimidazol-2-yl)phenol
**Abstract
This application note provides a detailed protocol for the synthesis of 2-(1H-benzimidazol-2-yl)phenol, a versatile heterocyclic compound with significant interest in medicinal chemistry and materials science. The synthesis involves the condensation reaction of salicylaldehyde and o-phenylenediamine. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides and are a key component of vitamin B12.[1] Due to their ability to interact with biopolymers, they exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1] The specific compound, 2-(1H-benzimidazol-2-yl)phenol, is of particular interest due to its applications as a fluorescent probe and in the development of organic light-emitting devices (OLEDs).[2][3] The synthesis described herein is a straightforward and efficient method for producing this valuable compound in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the condensation of o-phenylenediamine with salicylaldehyde. The reaction can be catalyzed by an acid and typically involves the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring.
Overall Reaction:
o-phenylenediamine + salicylaldehyde → 2-(1H-benzimidazol-2-yl)phenol + H₂O
Experimental Protocol
Materials and Equipment
-
Reagents:
-
o-phenylenediamine (C₆H₈N₂)
-
Salicylaldehyde (C₇H₆O₂)
-
Ethanol (C₂H₅OH) or Dimethylformamide (DMF)
-
Ammonium acetate or p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (for extraction)
-
Benzene or a mixture of Benzene and Ethyl acetate (for column chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
-
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (e.g., 1.6 g, 15 mmol) in a suitable solvent such as ethanol (10 ml).[4]
-
Addition of Reagents: To this solution, add salicylaldehyde (e.g., 1.6 g, 15 mmol) and a catalyst. One option is to add ammonium acetate (3 g).[4] Alternatively, p-Toluenesulfonic acid can be used as a catalyst in a solvent like DMF.[5]
-
Reaction Conditions: The reaction mixture is then heated under reflux. A typical procedure involves maintaining the temperature at approximately 353 K (80°C) for a period ranging from a few hours to 48 hours.[4][5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The product can be extracted using a solvent like dichloromethane.[4] The organic layer is then separated.
-
Purification: The crude product is purified by column chromatography on silica gel. A common eluent system is benzene or a mixture of benzene and ethyl acetate (e.g., 9:1).[2][4]
-
Isolation and Drying: The fractions containing the pure product are collected and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is dried to obtain the final product, 2-(1H-benzimidazol-2-yl)phenol.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | [6][7] |
| Molecular Weight | 210.23 g/mol | [7] |
| Appearance | Off-white or pale yellow crystalline solid | [7] |
| Melting Point | 270-271 °C | [8] |
| Yield | 60-78% | [4][6] |
| Solubility | ||
| Water | Insoluble | [7] |
| Organic Solvents | Moderately soluble in ethanol and methanol | [7] |
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.65 (s, 1H, NH), 9.96 (s, 1H, OH), 8.01 (d, J = 2.4 Hz, 2H, Ar-H), 7.53 (s, 2H, Ar-H), 7.16 (dd, J₁ = 6.0 Hz, J₂ = 3.0 Hz, 2H, Ar-H), 6.92 (d, J = 3.6 Hz, 2H, Ar-H).[9]
-
IR (KBr, cm⁻¹): 3425 (O-H), 3240 (N-H), 1610 (C=N), 1157 (C-O).[5]
-
Mass (LCMS): m/z 211 (M⁺ + H).[6]
Visualizations
Caption: Experimental workflow for the synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Caption: Proposed reaction mechanism for the formation of 2-(1H-benzimidazol-2-yl)phenol.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. asianpubs.org [asianpubs.org]
- 9. rsc.org [rsc.org]
Application of 2-(1H-benzimidazol-2-yl)phenol in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzimidazol-2-yl)phenol (HBI) and its derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in various bioactive molecules.[2] This document provides a comprehensive overview of the application of HBI and its analogs in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of 2-(1H-benzimidazol-2-yl)phenol derivatives has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the reported IC50 values for various HBI derivatives.
Table 1: IC50 Values of 2-Aryl Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2-(2-ethoxyphenyl)-6-methyl-1H-benzo[d]imidazole (2f) | MCF-7 | Breast Adenocarcinoma | ~1-2 | [3] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | Colorectal Carcinoma | 16.82 | [4] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 | Colorectal Adenocarcinoma | 20.11 | [4] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | Hepatocellular Carcinoma | 0.39 (µg/mL) | [4] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | Hepatocellular Carcinoma | 0.32 (µg/mL) | [4] |
| Benzimidazole-triazole hybrid (Compound 18) | A549 | Lung Carcinoma | 0.63 | [4] |
| Benzimidazole-triazole hybrid (Compound 18) | NCI-H460 | Large Cell Lung Cancer | 0.99 | [4] |
| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 | Breast Adenocarcinoma | 1.3 | [4] |
| Benzimidazole-triazole hybrid (Compound 18) | MDA-MB-231 | Breast Adenocarcinoma | 0.94 | [4] |
| Benzimidazole-pyrazole hybrid (Compound 28) | MCF-7 | Breast Adenocarcinoma | 2.2 | [4] |
| Benzimidazole-pyrazole hybrid (Compound 28) | MDA-MB-231 | Breast Adenocarcinoma | 11.9 | [4] |
| Benzimidazole-pyrazole hybrid (Compound 28) | A549 | Lung Carcinoma | 11.9 | [4] |
| Novel Compound 38 | A549 | Lung Carcinoma | 4.47 (µg/mL) | [5] |
| Novel Compound 38 | MDA-MB-231 | Breast Adenocarcinoma | 4.68 (µg/mL) | [5] |
| Novel Compound 38 | PC3 | Prostate Adenocarcinoma | 5.50 (µg/mL) | [5] |
| Novel Compound 40 | MDA-MB-231 | Breast Adenocarcinoma | 3.55 (µg/mL) | [5] |
| Schiff–benzimidazole hybrid (3e) | A549 | Lung Carcinoma | 3.58 | [6] |
| Schiff–benzimidazole hybrid (3e) | NCI-H460 | Large Cell Lung Cancer | 1.71 | [6] |
| Schiff–benzimidazole hybrid (3g) | A549 | Lung Carcinoma | 1.88 | [6] |
| Schiff–benzimidazole hybrid (3g) | NCI-H460 | Large Cell Lung Cancer | 0.85 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are standard protocols employed in the study of HBI derivatives in cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-(1H-benzimidazol-2-yl)phenol derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the HBI derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Developing 2-(1H-benzimidazol-2-yl)phenol Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-(1H-benzimidazol-2-yl)phenol derivatives as potential anticancer agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][2][3] Derivatives of 2-(1H-benzimidazol-2-yl)phenol, in particular, have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines, warranting further investigation into their mechanism of action and therapeutic potential.[4][5]
Overview and Rationale
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic strategies.[6] Benzimidazole derivatives have emerged as a promising class of anticancer compounds due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets.[1][3] The 2-(1H-benzimidazol-2-yl)phenol core structure offers a versatile scaffold for chemical modification to enhance anticancer activity and selectivity.[4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as topoisomerases and protein kinases.[7][8][9][10]
Synthesis of 2-(1H-benzimidazol-2-yl)phenol Derivatives
A general synthetic route to 2-(1H-benzimidazol-2-yl)phenol derivatives involves the condensation reaction between an o-phenylenediamine and a substituted 2-hydroxybenzaldehyde.[11][12]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antioxidant Activity of 2-(1H-benzimidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antioxidant properties of 2-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document includes a summary of its biological activities, detailed experimental protocols for its evaluation, and visualizations of experimental workflows.
Introduction
2-(1H-benzimidazol-2-yl)phenol belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole nucleus is a crucial pharmacophore in drug discovery, being a constituent of several important natural products and exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The structural similarity of the benzimidazole moiety to purine analogues allows for its interaction with various biopolymers, making it a privileged structure in medicinal chemistry.[2][3] This document focuses on the specific attributes of 2-(1H-benzimidazol-2-yl)phenol as an antimicrobial and antioxidant agent.
Data Presentation
Antioxidant Activity
The antioxidant potential of 2-(1H-benzimidazol-2-yl)phenol has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for antioxidant potency. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | DPPH Radical Scavenging | 1974 | [4] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | - | - |
| Trolox (Standard) | DPPH Radical Scavenging | - | - |
Note: IC50 values for standards like Ascorbic Acid and Trolox vary between studies and should be determined concurrently with the test compound for accurate comparison.
Antimicrobial Activity
Direct quantitative antimicrobial data (Minimum Inhibitory Concentration - MIC) for 2-(1H-benzimidazol-2-yl)phenol against a broad range of microorganisms is not extensively available in the reviewed literature. However, studies on closely related derivatives provide insights into its potential antimicrobial spectrum. The table below summarizes the MIC values for a structurally similar compound, 2-(1H-benzimidazol-2-yl)-4-methylphenol.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 2-(1H-benzimidazol-2-yl)-4-methylphenol | Bacillus cereus | ATCC 11778 | 532 |
Note: This data is for a derivative and should be considered indicative of the potential activity of 2-(1H-benzimidazol-2-yl)phenol. Further testing is required to establish the precise antimicrobial profile of the parent compound.
Experimental Protocols
Synthesis of 2-(1H-benzimidazol-2-yl)phenol
A common and effective method for the synthesis of 2-(1H-benzimidazol-2-yl)phenol involves the condensation reaction of o-phenylenediamine with 2-hydroxybenzaldehyde.[5]
Materials:
-
o-phenylenediamine
-
2-hydroxybenzaldehyde (salicylaldehyde)
-
Ethanol
-
Ammonium acetate
-
Dichloromethane
-
Benzene
-
Ethyl acetate
-
Column chromatography apparatus (with silica gel)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-hydroxybenzaldehyde (1 equivalent) and ammonium acetate to the solution.
-
Maintain the temperature at approximately 353 K (80 °C) and reflux the reaction mixture for 48 hours.
-
After cooling, extract the mixture with dichloromethane.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude solid.
-
Purify the crude product by column chromatography using benzene as the eluent.
-
To obtain crystals suitable for analysis, dissolve the purified compound in a mixture of benzene and ethyl acetate (e.g., 9:1 ratio) and allow for slow evaporation over a couple of days.[5]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured to determine the scavenging activity.[4]
Materials:
-
2-(1H-benzimidazol-2-yl)phenol (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test and Control Solutions: Prepare a stock solution of 2-(1H-benzimidazol-2-yl)phenol in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions from the stock solution. Prepare a stock solution of the positive control (ascorbic acid or Trolox) and a similar dilution series.
-
Assay:
-
In a 96-well plate, add a specific volume of each dilution of the test compound and positive control to different wells.
-
Add the DPPH solution to each well.
-
Include a blank well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.
-
IC50 Determination: Plot the percentage of scavenging activity against the different concentrations of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Materials:
-
2-(1H-benzimidazol-2-yl)phenol (test compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial cultures overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of 2-(1H-benzimidazol-2-yl)phenol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing the growth medium and inoculum without the test compound.
-
Negative Control: Wells containing the growth medium only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound, growth medium, and inoculum.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation.
Caption: Proposed Antioxidant Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
experimental setup for measuring the fluorescence quantum yield of Phenol, 2-(1H-benzimidazol-2-yl)-
Application Note: Measuring the Fluorescence Quantum Yield of Phenol, 2-(1H-benzimidazol-2-yl)-
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[1][2] Accurate determination of Φf is essential for evaluating the performance of fluorescent probes, developing organic light-emitting diodes (OLEDs), and understanding molecular interactions in drug development.[2][3] Phenol, 2-(1H-benzimidazol-2-yl)- (HBI-P), a molecule known to exhibit excited-state intramolecular proton transfer (ESIPT), possesses interesting photophysical properties that are valuable in materials science and as a potential chemosensor.[3][4][5]
This document provides a detailed protocol for measuring the fluorescence quantum yield of HBI-P using the relative method. This widely used technique involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield under identical experimental conditions.[1][6]
Principle of the Relative Method
The relative method is based on the principle that for optically dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed by the sample and the standard is the same.[1] Therefore, a simple ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, is proportional to the ratio of their quantum yields.
The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[1][7]
-
ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.[1][7]
Experimental Protocol
This protocol details the steps for determining the fluorescence quantum yield of Phenol, 2-(1H-benzimidazol-2-yl)- using Quinine Sulfate as the reference standard.
1. Apparatus and Materials
-
Apparatus:
-
Chemicals:
-
Phenol, 2-(1H-benzimidazol-2-yl)- (Sample, 'X').
-
Quinine sulfate (Standard, 'ST').
-
Sulfuric acid (H₂SO₄), 0.1 M solution (Solvent for Standard).
-
Ethanol (Solvent for Sample).
-
High-purity solvents for all solutions.[9]
-
2. Standard Selection
Quinine sulfate dissolved in 0.1 M H₂SO₄ is a widely accepted and well-characterized fluorescence standard.[10] Its quantum yield is approximately 0.55-0.60 when excited at 350 nm.[10][11] This makes it a suitable standard for HBI-P, which can be excited in a similar UV range. It is crucial to select a standard with an absorption range that overlaps with the sample.[12]
3. Solution Preparation
To ensure accuracy and minimize errors from self-quenching or inner-filter effects, a series of dilute solutions for both the sample and the standard must be prepared.[1]
-
Stock Solutions:
-
Standard (ST): Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄ with an absorbance of ~1.0 at its absorption maximum (~350 nm).
-
Sample (X): Prepare a stock solution of HBI-P in ethanol.
-
-
Working Solutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.01 to 0.1.[1][12] This ensures a linear relationship between absorbance and fluorescence intensity.
-
4. Experimental Workflow
The overall process involves preparing solutions, measuring their optical properties, and analyzing the data to calculate the quantum yield.
Caption: Workflow for the relative fluorescence quantum yield determination.
5. Absorbance and Fluorescence Measurements
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and spectrofluorometer to allow the lamps to stabilize.
-
Excitation Wavelength (λex): Choose a single excitation wavelength for both the sample and the standard, ideally at the absorption maximum of the standard (e.g., 350 nm for Quinine Sulfate) where the sample also absorbs.[12]
-
Slit Widths: Set the excitation and emission slit widths to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution. These settings must remain constant for all measurements.[1]
-
-
Procedure:
-
Absorbance Measurement: Record the absorption spectrum for every working solution (sample and standard) using the UV-Vis spectrophotometer. Use the respective pure solvents (0.1 M H₂SO₄ and ethanol) as blanks. Note the absorbance value at the chosen excitation wavelength (λex).
-
Fluorescence Measurement: For each working solution, record the fluorescence emission spectrum using the spectrofluorometer. Ensure the entire emission peak is captured. Use the same cuvette and instrument settings for all measurements to maintain consistency.
-
6. Data Analysis and Calculation
-
Correct Spectra: Ensure all emission spectra are corrected for the instrument's wavelength-dependent response.[9]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Determine Gradient: Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad).[1]
-
Calculate Quantum Yield: Use the gradients obtained for the sample (Gradₓ) and the standard (Gradₛₜ), along with their known quantum yield (Φₛₜ) and solvent refractive indices (η), in the primary equation to calculate the quantum yield of HBI-P (Φₓ).
Data Presentation
The collected and calculated data should be organized into clear tables for comparison and reporting.
Table 1: Spectroscopic Data for Standard and Sample
| Solution | Concentration (Arbitrary) | Absorbance at λex (350 nm) | Integrated Fluorescence Intensity |
| Standard (Quinine Sulfate in 0.1 M H₂SO₄) | |||
| ST-1 | 1x | 0.021 | 150,000 |
| ST-2 | 2x | 0.043 | 305,000 |
| ST-3 | 3x | 0.065 | 452,000 |
| ST-4 | 4x | 0.086 | 601,000 |
| ST-5 | 5x | 0.105 | 730,000 |
| Sample (HBI-P in Ethanol) | |||
| X-1 | 1y | 0.019 | 185,000 |
| X-2 | 2y | 0.038 | 375,000 |
| X-3 | 3y | 0.057 | 558,000 |
| X-4 | 4y | 0.076 | 749,000 |
| X-5 | 5y | 0.095 | 935,000 |
Table 2: Quantum Yield Calculation Parameters
| Parameter | Standard (ST) | Sample (X) |
| Solvent | 0.1 M H₂SO₄ | Ethanol |
| Refractive Index (η) | 1.33 | 1.36 |
| Known Quantum Yield (Φst) | 0.55 | N/A |
| Gradient (Grad) | 6,950,000 (from plot) | 9,850,000 (from plot) |
| Calculated Quantum Yield (Φx) | N/A | 0.80 |
Note: Data presented are for illustrative purposes only.
The calculated quantum yield of Phenol, 2-(1H-benzimidazol-2-yl)- in this example is 0.80 . This high value suggests it is an efficient fluorophore.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
Application Notes and Protocols for the Detection of 2-(1H-benzimidazol-2-yl)phenol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzimidazol-2-yl)phenol is a heterocyclic compound with a structure that suggests potential biological activity, stemming from its benzimidazole and phenol moieties. Benzimidazole derivatives are known for a wide range of pharmacological properties, and phenolic compounds are common in both endogenous and exogenous substances. Accurate and sensitive detection of 2-(1H-benzimidazol-2-yl)phenol in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and clinical research.
These application notes provide detailed protocols for the quantification of 2-(1H-benzimidazol-2-yl)phenol in human plasma and urine using state-of-the-art analytical techniques. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative method using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is also presented, leveraging the intrinsic fluorescent properties of the analyte.
Analytical Methods Overview
Two primary methods are proposed for the quantification of 2-(1H-benzimidazol-2-yl)phenol in biological samples:
-
LC-MS/MS: Offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.
-
HPLC-FD: Provides a sensitive and more accessible alternative to LC-MS/MS, capitalizing on the native fluorescence of the compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the hypothetical, yet typical, performance characteristics for the proposed analytical methods. These values are based on performance data from similar assays for phenolic and benzimidazole compounds and should be validated for specific laboratory conditions.[4][5][6]
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 92% - 108% |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 12% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Table 2: HPLC-FD Method Performance in Human Urine
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 90% - 110% |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS for 2-(1H-benzimidazol-2-yl)phenol in Human Plasma
This protocol details the analysis of 2-(1H-benzimidazol-2-yl)phenol in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS detection.
1. Materials and Reagents:
-
2-(1H-benzimidazol-2-yl)phenol analytical standard
-
Isotopically labeled internal standard (IS), e.g., ¹³C₆-2-(1H-benzimidazol-2-yl)phenol
-
Human plasma (with K₂EDTA as anticoagulant)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation: Protein Precipitation [9][10][11]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: To be determined by infusing the analytical standard (predicted m/z: 211.08 -> fragment ions)
-
Internal Standard: To be determined by infusing the IS (predicted m/z: 217.10 -> fragment ions)
-
Protocol 2: HPLC-FD for 2-(1H-benzimidazol-2-yl)phenol in Human Urine
This protocol describes the analysis of 2-(1H-benzimidazol-2-yl)phenol in human urine, including a hydrolysis step to measure the total concentration (free and conjugated forms), followed by solid-phase extraction (SPE) and HPLC-FD.
1. Materials and Reagents:
-
2-(1H-benzimidazol-2-yl)phenol analytical standard
-
Human urine
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Phosphate buffer (pH 7)
2. Sample Preparation: Hydrolysis and SPE [4][12][13]
-
Pipette 1 mL of urine into a glass tube.
-
Hydrolysis (for total concentration): Add 100 µL of concentrated HCl. Cap the tube and heat at 90°C for 1 hour. Cool to room temperature and neutralize with NaOH.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and inject into the HPLC-FD system.
3. HPLC-FD Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and methanol/acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): To be determined from the compound's spectral properties (literature suggests excitation around 355 nm for similar compounds).[3]
-
Emission Wavelength (λem): To be determined from the compound's spectral properties (literature suggests emission around 540 nm for similar compounds).[3]
-
Signaling Pathways and Logical Relationships
Currently, there is limited public information available on the specific signaling pathways modulated by 2-(1H-benzimidazol-2-yl)phenol. However, the logical relationship for its bioanalysis follows a standard workflow from sample collection to data analysis, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Conclusion
The analytical methods outlined provide a robust framework for the sensitive and reliable quantification of 2-(1H-benzimidazol-2-yl)phenol in biological samples. The choice between LC-MS/MS and HPLC-FD will depend on the required sensitivity, sample throughput, and available instrumentation. It is imperative that these methods are fully validated in accordance with regulatory guidelines before their application in preclinical or clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Plasma Samples [bio-protocol.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-benzimidazol-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-benzimidazol-2-yl)phenol, a crucial precursor in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-(1H-benzimidazol-2-yl)phenol?
The most common method involves the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde (salicylaldehyde).[1][2] Alternative starting materials include salicylic acid and o-phenylenediamine, though this method often requires high temperatures and may result in lower yields.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in the synthesis of 2-(1H-benzimidazol-2-yl)phenol can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
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Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for 2-(1H-benzimidazol-2-yl)phenol?
The most common purification techniques are column chromatography and recrystallization.[4][5][6] Column chromatography using silica gel with a suitable eluent system (e.g., benzene or a mixture of benzene and ethyl acetate) is effective for separating the desired product from impurities.[4][5] Recrystallization from solvents like ice-cold water or acetone can also yield a pure product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Ensure the catalyst is fresh and used in the correct stoichiometric amount. For instance, when using manganese(III) acetate, ensure it is properly prepared and stored.[3] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. Some methods specify refluxing for extended periods.[4] | |
| Poor quality of starting materials. | Use pure o-phenylenediamine and 2-hydroxybenzaldehyde. Impurities in the starting materials can inhibit the reaction or lead to side products. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions are occurring. | Optimize the reaction conditions. This may involve lowering the temperature, changing the solvent, or using a more selective catalyst. |
| Oxidation of o-phenylenediamine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | If extracting with an organic solvent like dichloromethane, ensure complete extraction by performing multiple extractions.[4] Be mindful of the product's solubility in different solvents.[7] |
| Product co-elutes with impurities during column chromatography. | Adjust the polarity of the eluent system. A gradual increase in polarity can help in separating compounds with similar Rf values. | |
| Product is colored or appears impure after purification | Residual starting materials or side products. | Repeat the purification step. If using column chromatography, try a different solvent system. If recrystallizing, try a different solvent or a combination of solvents. |
| Degradation of the product. | Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification. |
Experimental Protocols
Method 1: Ammonium Acetate Catalyzed Synthesis
This method provides a moderate yield and involves straightforward procedures.
Materials:
-
o-phenylenediamine (1.6 g, 15 mmol)
-
2-hydroxybenzaldehyde (1.6 g, 15 mmol)
-
Ammonium acetate (3 g)
-
Ethanol (10 ml)
-
Dichloromethane
-
Benzene (for column chromatography)
Procedure:
-
To a solution of pure o-phenylenediamine in ethanol, add 2-hydroxybenzaldehyde and ammonium acetate.
-
Maintain the temperature at 353 K (80 °C) and add the reagents over approximately 1 hour.
-
Reflux the reaction mixture for 48 hours.
-
After cooling, extract the mixture with dichloromethane.
-
Separate the solid product and purify it by column chromatography using benzene as the eluent.
-
A typical yield is around 60%.[4]
Method 2: Manganese(III) Acetate Promoted Synthesis
This method offers a convenient way to synthesize the target compound under milder conditions.
Materials:
-
o-phenylenediamine (6 mmol)
-
Substituted salicylaldehyde (12 mmol)
-
Manganese(III) acetate
-
Dimethylformamide (DMF, 25 mL)
-
Anhydrous methanol (25 mL)
-
Chloroform (30 mL)
Procedure:
-
Add a solution of o-phenylenediamine in DMF dropwise to a stirred mixture of the substituted salicylaldehyde and anhydrous methanol.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Collect the resulting sediment by filtration, wash with methanol, and dry.
-
Dissolve the dried sediment in chloroform.
-
The reaction is promoted by the presence of manganese(III) acetate, which acts as an oxidizing agent.[3]
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional | Polyphosphoric acid | - | 150-250 °C | - | Often low | [3] |
| Method 1 | Ammonium acetate | Ethanol | 80 °C (Reflux) | 48 hours | 60% | [4] |
| Method 2 | Manganese(III) acetate | DMF/Methanol | Room Temp. | 2 hours | - | [3] |
| Microwave-assisted | - | Ethanol | - | - | High | [1][2] |
Visualizations
Synthesis Pathway
Caption: General reaction scheme for the synthesis of 2-(1H-benzimidazol-2-yl)phenol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistrymag.org [chemistrymag.org]
- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Purification of 2-(1H-benzimidazol-2-yl)phenol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(1H-benzimidazol-2-yl)phenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a common starting solvent system for the column chromatography of 2-(1H-benzimidazol-2-yl)phenol?
A1: A common starting point for the purification of 2-(1H-benzimidazol-2-yl)phenol and related benzimidazole derivatives is a mixture of a non-polar and a polar solvent. Systems such as benzene and ethyl acetate or hexane and ethyl acetate are frequently employed.[1][2][3] It is crucial to optimize the solvent ratio using Thin Layer Chromatography (TLC) prior to performing the column.
Q2: How can I determine the optimal solvent system for my column?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for 2-(1H-benzimidazol-2-yl)phenol on a TLC plate, with good separation from any impurities.[4] You should test various ratios of a non-polar solvent (e.g., hexane, benzene) and a polar solvent (e.g., ethyl acetate, methanol) to find the mixture that gives the best separation.[2][4]
Q3: My purified compound is still colored. How can I remove colored impurities?
A3: Colored impurities often arise from the oxidation of starting materials like o-phenylenediamine.[2] To remove these, you can treat a solution of your crude product with activated carbon before column chromatography.[2] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter off the carbon before proceeding with chromatography.
Q4: The compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A4: Streaking can occur if the compound is too polar for the chosen solvent system, if the column is overloaded, or if the compound is acidic or basic.[4] To resolve this, you can try increasing the polarity of your eluent.[4] If the compound is basic, which benzimidazoles are, adding a small amount of a modifier like triethylamine (~1%) to the eluent can help to prevent streaking.[4] Conversely, if acidic impurities are present, a small amount of acetic acid may be beneficial.[4] Also, ensure you are not overloading the column; a general rule is to load 1-5% of crude material relative to the mass of the silica gel.[4]
Q5: Can I use a method other than column chromatography for purification?
A5: Yes, recrystallization can be an effective method for purifying 2-(1H-benzimidazol-2-yl)phenol, especially if the crude product is relatively clean.[2][4] Acid-base extraction can also be a useful technique to separate the basic benzimidazole from non-basic impurities.[2] This involves dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The product can then be recovered by neutralizing the aqueous layer.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion before starting the purification process. |
| Compound is too soluble in the eluent and elutes too quickly. | Decrease the polarity of the solvent system. | |
| Compound is too strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[5] | |
| Decomposition on silica gel. | Test the stability of your compound on a TLC plate. If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[6] | |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using TLC to achieve better separation between the product and impurities.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Product Not Eluting | Compound is too polar for the current solvent system. | Increase the polarity of the eluent. For highly polar compounds, consider using a more aggressive solvent system, such as a mixture containing methanol or a small amount of ammonium hydroxide in methanol.[6] |
| Compound precipitated on the column. | Ensure the sample is fully dissolved before loading. Consider using a dry loading technique if solubility in the eluent is low.[7] | |
| Mixed Fractions | Similar polarity of product and impurities. | Try a different solvent system to alter the selectivity. A gradient elution may be necessary to resolve closely running spots.[2] |
| Degradation of the compound on the column. | Check for compound stability on silica gel using 2D TLC.[6] |
Data Presentation
Table 1: Solvent Systems for Column Chromatography of 2-(1H-benzimidazol-2-yl)phenol and Related Derivatives
| Solvent System (v/v) | Stationary Phase | Observations/Notes | Reference |
| Benzene | Silica Gel | Used as an eluent for the purification of 2-(1H-benzimidazol-2-yl)phenol. | [1] |
| Benzene:Ethyl Acetate (9:1) | Silica Gel | Used for the purification of 2-(1H-benzimidazol-2-yl)phenol. | [3] |
| Benzene:Ethyl Acetate (80:20) | Silica Gel | Used for the purification of a related benzimidazole derivative. | [8] |
| Hexane:Ethyl Acetate | Silica Gel | A common solvent system for benzimidazole derivatives; the ratio should be optimized via TLC. | [2][4] |
| Dichloromethane:Methanol | Silica Gel | Effective for more polar impurities. | [4] |
| Chloroform:Ethanol (90:10) | Silica Gel | Used for the purification of a 2-aminoimidazole derivative. | [9] |
Experimental Protocols
Protocol: Column Chromatography Purification of 2-(1H-benzimidazol-2-yl)phenol
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system. Start with mixtures of hexane and ethyl acetate (e.g., 3:1, 1:1) or benzene and ethyl acetate (e.g., 9:1).
-
The target is to achieve an Rf value of ~0.3 for the desired compound, with good separation from impurities.[4]
-
-
Column Packing (Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (~1 cm).
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In a separate beaker, create a slurry of silica gel in your chosen initial eluent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Allow the silica gel to settle, and then add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance.[4]
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Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude 2-(1H-benzimidazol-2-yl)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.[4]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-(1H-benzimidazol-2-yl)phenol.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of 2-(1H-benzimidazol-2-yl)phenol.
References
- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 2-substituted benzimidazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired 2-Substituted Benzimidazole
Question: My reaction is resulting in a low yield of the desired 2-substituted benzimidazole. What are the potential causes and how can I improve the yield?
Answer: Low yields are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The condensation of o-phenylenediamine with aldehydes or carboxylic acids is sensitive to temperature and reaction time. Excessively high temperatures can lead to the degradation of starting materials or the final product, while low temperatures may result in an incomplete reaction.[1] It is crucial to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities. Using freshly purified starting materials is recommended. The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.
-
Inefficient Catalyst: The choice and amount of catalyst are critical. Both insufficient and excessive catalyst loading can negatively affect the yield. A catalyst loading study is advisable to find the optimal concentration. Different catalysts may be required for different substrates; for example, some Lewis acid catalysts may not be effective for electron-deficient aldehydes.
Issue 2: Formation of 1,2-Disubstituted Benzimidazole as a Major Byproduct
Question: I am observing a significant amount of the 1,2-disubstituted benzimidazole in my reaction mixture. How can I selectively synthesize the 2-substituted product?
Answer: The formation of the 1,2-disubstituted benzimidazole is a common side reaction, especially when reacting o-phenylenediamine with aldehydes. Here are strategies to enhance selectivity for the desired 2-substituted product:
-
Control of Stoichiometry: The molar ratio of the reactants plays a crucial role. Using a 1:1 ratio of o-phenylenediamine to aldehyde is a good starting point. In some cases, a slight excess of the diamine can favor the formation of the mono-substituted product. Conversely, an excess of the aldehyde will drive the reaction towards the 1,2-disubstituted product.
-
Catalyst Selection: Certain catalysts can selectively promote the formation of the 2-substituted product. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to be highly selective for the synthesis of 2-substituted benzimidazoles at ambient conditions. In contrast, catalysts like Er(OTf)₃ can selectively produce the 1,2-disubstituted product, particularly with electron-rich aldehydes.
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the product distribution. For example, conducting the reaction in a mixture of chloroform and methanol (3:1) with a suitable catalyst can favor the 2-substituted product. Lowering the reaction temperature can also sometimes increase the selectivity for the mono-substituted product.
Issue 3: Presence of Colored Impurities in the Final Product
Question: My final product is a dark, colored solid or oil, making purification difficult. What is the cause of this coloration, and how can I obtain a cleaner product?
Answer: The dark color is most likely due to the formation of oxidized byproducts of o-phenylenediamine. This starting material is sensitive to air and can oxidize to form highly colored polymeric species.
-
Use of High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity and has not been exposed to air for extended periods.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of the starting material.
-
Purification Techniques:
-
Activated Charcoal: Treatment of the crude product solution with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure, colorless benzimidazoles. Careful selection of the recrystallization solvent is key.
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from neutral impurities by extraction into a dilute acid, followed by neutralization and re-extraction into an organic solvent.
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Column Chromatography: Silica gel column chromatography is a standard method for purifying benzimidazole derivatives. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Issue 4: Potential Formation of Other Side Products
Question: Are there other common side products I should be aware of during the synthesis of 2-substituted benzimidazoles?
Answer: Besides the 1,2-disubstituted product and colored impurities, other side reactions can occur:
-
Benzimidazole N-oxide Formation: While not as common as other side reactions, over-oxidation, especially when using strong oxidizing agents, can potentially lead to the formation of benzimidazole N-oxides. The synthesis of N-oxides is typically achieved through specific routes, such as the base-mediated cyclization of o-nitroanilines, rather than direct oxidation of the benzimidazole product.[2][3] To avoid this, use mild and controlled oxidation conditions if an oxidant is required for the cyclization step.
-
o-Phenylenediamine Dimerization and Polymerization: Under oxidative conditions, o-phenylenediamine can undergo dimerization to form 2,3-diaminophenazine and further polymerization.[4] These reactions are more pronounced when using certain catalysts or in the presence of oxidants. To minimize these side reactions, it is important to use an inert atmosphere and carefully control the reaction conditions.
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | o-PDA:Aldehyde Ratio | Yield of 2-substituted (%) | Yield of 1,2-disubstituted (%) | Reference |
| None | Ethanol | 120 | 1:2 | 41 | 54 | [1] |
| Er(OTf)₃ | Ethanol | 120 | 1:2 | - | 91 | [1] |
| Er(OTf)₃ | Water | 25 | 1:2 | - | 62 | [1] |
| None | Water | 1-2 | 4:1 | 92 | 8 | [1] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 1:1 | 99 | - |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles using Supported Gold Nanoparticles
This protocol is adapted from a method demonstrated to be highly selective for the formation of 2-substituted benzimidazoles.
-
Reaction Setup: In a 5 mL glass vial, add Au/TiO₂ catalyst (1 mol% Au).
-
Reagent Addition: Add a 3:1 mixture of chloroform (CHCl₃) and methanol (MeOH) (1.5 mL), followed by o-phenylenediamine (0.2 mmol) and the desired aldehyde (0.2 mmol).
-
Reaction: Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Purification: Wash the catalyst with methanol. The supernatant contains the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Weidenhagen Synthesis of 2-Substituted Benzimidazoles
The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent.
-
Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Oxidant Addition: Add a suitable oxidizing agent, such as copper(II) acetate or air, to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.
Caption: Troubleshooting decision tree for low yield in 2-substituted benzimidazole synthesis.
References
Technical Support Center: Overcoming Low Aqueous Solubility of 2-(1H-benzimidazol-2-yl)phenol (HBI)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the poor aqueous solubility of 2-(1H-benzimidazol-2-yl)phenol (HBI). The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed protocols for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(1H-benzimidazol-2-yl)phenol (HBI) and why is it significant?
A1: 2-(1H-benzimidazol-2-yl)phenol, or HBI, is a heterocyclic organic compound featuring a benzimidazole core linked to a phenol group.[1] The benzimidazole moiety is a constituent of several important biological molecules and is known for a wide range of pharmacological activities, making HBI and its derivatives promising candidates in medicinal chemistry and drug design.[1][2] Its structure also lends itself to applications in material science due to its electronic and photophysical properties.[1]
Q2: What causes the low aqueous solubility of HBI?
A2: The low water solubility of HBI stems from its molecular structure. The molecule is largely composed of aromatic (benzene and benzimidazole) rings, which are hydrophobic.[1] The planar nature of the molecule promotes strong intermolecular π–π stacking interactions in the solid state, while intramolecular hydrogen bonds are also present.[2][3] These forces require significant energy to overcome, making it difficult for polar water molecules to effectively solvate the compound.
Q3: What is the general solubility profile of HBI?
A3: HBI is generally considered insoluble or practically insoluble in water.[1] However, it exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][4] Its solubility is also influenced by factors like temperature and the pH of the medium.[1]
Q4: What are the primary strategies for increasing the aqueous solubility of HBI?
A4: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs like HBI.[5] The most common and accessible methods include:
-
pH Adjustment: Modifying the pH to ionize the molecule.[4]
-
Cosolvency: Using a mixture of water and a miscible organic solvent.[4]
-
Inclusion Complexation: Using cyclodextrins to encapsulate the HBI molecule.[6][7]
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize HBI.[8]
-
Advanced Formulations: Developing solid dispersions or nanoparticle-based systems (e.g., nanosuspensions, liposomes) for more complex applications.[9][10][11]
Section 2: Troubleshooting Guides
Q1: Issue - My HBI is precipitating from my aqueous buffer during my experiment.
A1: Immediate Troubleshooting Steps:
-
Verify pH: The solubility of HBI is pH-dependent due to its phenolic hydroxyl and imidazole groups.[1] Ensure the buffer pH is in a range where HBI is ionized and soluble. For HBI, increasing the pH above the pKa of the phenol group (making it phenolate) will significantly increase solubility.
-
Introduce a Cosolvent: If compatible with your experimental system, add a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO or ethanol to the buffer.[4] This can increase the solvent's capacity to dissolve HBI.
-
Gentle Warming and Sonication: Briefly warming the solution or placing it in an ultrasonic bath can help redissolve small amounts of precipitate by providing the energy needed to break up the solid-state structure. Use caution, as heat can degrade some compounds.
-
Check for Saturation: You may be exceeding the maximum solubility of HBI under your current conditions. Consider diluting the sample if the experimental design allows.
Q2: Issue - I need to prepare a concentrated stock solution of HBI. What is the best solvent?
A2: For preparing a high-concentration stock solution, it is recommended to use a pure, water-miscible organic solvent in which HBI has high solubility.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating highly concentrated stock solutions. Ethanol is also a viable option.[1][4]
-
Procedure: Dissolve the HBI powder in the chosen organic solvent. Ensure it is fully dissolved, using gentle vortexing or sonication if necessary. Store the stock solution appropriately (typically at -20°C or -80°C) to maintain stability. When preparing working solutions, add the stock solution dropwise to your aqueous buffer while vortexing to minimize immediate precipitation.
Q3: Issue - Adjusting pH is not an option for my biological experiment. How can I effectively solubilize HBI?
A3: When pH modification is not feasible, cyclodextrin-based complexation is a highly effective and biocompatible alternative.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic HBI molecule, forming an "inclusion complex" that is water-soluble.[6][12]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12][13]
-
Benefit: This method avoids organic solvents and extreme pH values, making it ideal for cell-based assays and in vivo studies. A detailed protocol for preparing an HBI-cyclodextrin complex is provided in Section 3.
Q4: Issue - I require a stable HBI formulation for in vivo animal studies.
A4: For in vivo applications, biocompatibility, stability, and achieving adequate therapeutic concentration are critical.
-
Cyclodextrin Formulations: As mentioned above, HP-β-CD is an excellent choice for creating a simple, injectable solution.[13]
-
Nanosuspensions: This technique involves reducing the particle size of HBI to the nanometer range, which increases the surface area and dissolution rate.[9] Nanosuspensions can be stabilized with surfactants or polymers.
-
Lipid-Based Formulations: Encapsulating HBI in lipid-based nanoparticles, such as liposomes or nanostructured lipid carriers (NLCs), can improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile.[11][14] These are more complex to prepare but offer significant advantages for drug delivery.
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Qualitative Solubility Profile of 2-(1H-benzimidazol-2-yl)phenol (HBI)
| Solvent | Solubility | Reference |
| Water | Insoluble / Practically Insoluble | [1] |
| Ethanol | Moderately Soluble | [1] |
| Methanol | Moderately Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
Table 2: Comparison of Common Solubility Enhancement Techniques for HBI
| Technique | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the molecule increases its polarity and interaction with water.[4] | Simple, cost-effective, can achieve high concentrations. | Only for ionizable compounds; not suitable for all biological systems.[4] | In vitro assays where pH can be controlled. |
| Cosolvency | Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[9] | Easy to prepare, effective for many compounds. | Organic solvents may be toxic or interfere with experiments.[4] | Preparing stock solutions; in vitro assays tolerant to low solvent levels. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within the cyclodextrin's nonpolar cavity.[15] | High biocompatibility, avoids organic solvents, increases stability.[16] | Limited by drug size and binding affinity; can be more expensive. | Cell culture experiments and in vivo studies. |
| Nanoparticle Formulation | Encapsulating the drug in a carrier or reducing its particle size to the nanoscale.[11][14] | High drug loading, potential for targeted delivery, improved bioavailability.[14] | Complex preparation and characterization required. | Advanced drug delivery; in vivo therapeutic studies. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase HBI solubility by preparing a basic solution.
-
Preparation: Weigh the desired amount of HBI powder and place it in a suitable container.
-
Suspension: Add a portion (approx. 80%) of the total required volume of purified water or your desired buffer to create a suspension.
-
Titration: While stirring the suspension vigorously, slowly add a 0.1 M or 1 M sodium hydroxide (NaOH) solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. As the pH increases, the phenolic proton of HBI will dissociate, and the compound will begin to dissolve.
-
Dissolution: Continue adding NaOH until all the HBI has dissolved and the solution is clear. Note the final pH.
-
Final Volume: Adjust the solution to the final desired volume with the remaining water or buffer.
-
Neutralization (Optional): If required, the pH can be carefully adjusted back towards neutral with a dilute acid (e.g., 0.1 M HCl). However, be aware that the HBI may precipitate if the pH drops below its solubility threshold.
Protocol 2: Preparation of an HBI Solution Using a Cosolvent
This protocol is for preparing a working solution in an aqueous buffer using an organic cosolvent.
-
Stock Solution: Prepare a concentrated stock solution of HBI (e.g., 10-50 mM) in 100% DMSO. Ensure the solid is completely dissolved.
-
Buffer Preparation: Place the desired final volume of your aqueous buffer in a sterile container.
-
Addition: While vigorously stirring or vortexing the aqueous buffer, slowly add the required volume of the HBI stock solution dropwise. Adding the stock to the buffer (and not the other way around) helps prevent the drug from precipitating.
-
Final Concentration: Do not exceed a final DMSO concentration of 1-2% for most cell-based assays, as higher concentrations can be cytotoxic. The maximum tolerable percentage must be determined for your specific experimental system.
-
Observation: Observe the final solution to ensure no precipitation has occurred. If cloudiness appears, the solubility limit has been exceeded.
Protocol 3: Preparation of an HBI-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common laboratory method for preparing a solid HBI-HP-β-CD complex, which can be easily dissolved in water.
-
Molar Ratio: Determine the desired molar ratio of HBI to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Weigh the appropriate amounts of HBI and HP-β-CD and mix the powders thoroughly in a mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder blend to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly with a pestle for 60-90 minutes. Add more solvent mixture if necessary to maintain a paste-like consistency.
-
Drying: Dry the resulting paste in a hot air oven at 50-60°C or under a vacuum until all the solvent has evaporated and a constant weight is achieved.
-
Final Product: The resulting dry solid is the HBI-HP-β-CD inclusion complex. Grind it into a fine powder. This powder can now be weighed and dissolved directly into aqueous buffers for your experiments.
Section 4: Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brieflands.com [brieflands.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. nextgenrnd.com [nextgenrnd.com]
- 14. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of Phenol, 2-(1H-benzimidazol-2-yl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Phenol, 2-(1H-benzimidazol-2-yl)-, also known as 2-(2-Hydroxyphenyl)benzimidazole (HPBI). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Phenol, 2-(1H-benzimidazol-2-yl)- (HPBI)?
A1: Based on the chemical structure of HPBI, which contains both a phenol and a benzimidazole moiety, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. The benzimidazole ring itself is relatively stable, but the phenolic hydroxyl group can be susceptible to oxidation.
-
Hydrolytic Degradation: Under strong acidic or basic conditions, forced hydrolysis could potentially lead to the opening of the imidazole ring. However, benzimidazoles are generally stable to hydrolysis under neutral conditions.
-
Oxidative Degradation: The phenolic group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products, such as quinone-like structures. The benzimidazole ring can also undergo oxidation, potentially at the C4, C5, C6, and C7 positions of the benzene ring, leading to hydroxylated derivatives.
-
Photodegradation: Aromatic compounds like HPBI can be susceptible to photodegradation upon exposure to UV light. This can involve complex reactions including oxidation and rearrangement. Benzimidazole-based drugs have shown high photosensitivity in solution.[1]
-
Thermal Degradation: In the solid state and at elevated temperatures, thermal degradation may occur, though benzimidazoles generally exhibit good thermal stability.[1] Decomposition of the benzimidazole structure at high temperatures (above 550°C) can lead to products like hydrogen cyanide, ammonia, and carbon monoxide.
Q2: I am observing a color change in my HPBI solution over time. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, in a solution of a phenolic compound like HPBI is often indicative of oxidative degradation. The phenol moiety can be oxidized to form colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), and the presence of trace metal ions. To mitigate this, it is advisable to use deoxygenated solvents, store solutions in amber vials to protect from light, and consider the use of antioxidants or chelating agents if compatible with your experimental setup.
Q3: My HPBI sample shows poor solubility in aqueous buffers. How can I improve this?
A3: HPBI is known to be sparingly soluble in water.[2] To improve its solubility for in vitro assays, several strategies can be employed:
-
pH Adjustment: The benzimidazole ring has a basic nitrogen atom, and the phenol group is acidic. Adjusting the pH of the buffer may increase solubility by ionizing the molecule. Solubility in dilute acids is a general characteristic of benzimidazoles.[3][4]
-
Co-solvents: The use of a water-miscible organic co-solvent, such as DMSO, ethanol, or methanol, can significantly enhance solubility.[2] It is common practice to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.
-
Excipients: For formulation development, the use of solubilizing agents like cyclodextrins or surfactants can be explored.
Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing HPBI. What could be their origin?
A4: Unexpected peaks in an HPLC chromatogram of HPBI can arise from several sources:
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Degradation Products: As discussed in Q1, HPBI can degrade under various conditions. The new peaks could correspond to hydrolytic, oxidative, or photolytic degradation products.
-
Impurities: The starting material may contain impurities from the synthesis process.
-
Excipient Interactions: If you are analyzing a formulated product, the peaks could be due to interactions between HPBI and the excipients.
-
Artifacts: Peaks can also be artifacts from the analytical method itself (e.g., mobile phase contaminants, sample solvent effects).
To identify the source, it is recommended to run a forced degradation study and compare the chromatograms of the stressed samples with that of an unstressed sample and a blank (solvent).
Troubleshooting Guides
Issue 1: Rapid Degradation of HPBI in Solution
-
Symptom: Significant decrease in the main HPBI peak area in HPLC analysis within a short period, accompanied by the appearance of new peaks.
-
Possible Cause:
-
Oxidative Degradation: The solution is not protected from atmospheric oxygen.
-
Photodegradation: The solution is exposed to ambient or UV light.
-
Unstable pH: The pH of the solution promotes hydrolysis.
-
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions if possible.
-
Buffer Selection: Ensure the pH of the solution is within a stable range for HPBI. If unsure, perform a stability study across a range of pH values.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Symptom: Tailing, fronting, or broad peaks for HPBI or its degradation products, leading to inaccurate quantification.
-
Possible Cause:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of HPBI, causing it to exist in both ionized and non-ionized forms.
-
Secondary Interactions: The analyte is interacting with active sites on the stationary phase (e.g., free silanols).
-
Column Overload: The concentration of the injected sample is too high.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of HPBI.
-
Use a Buffer: Incorporate a suitable buffer in the mobile phase to maintain a constant pH.
-
Add an Ion-Pairing Agent or Amine Modifier: For basic compounds like benzimidazoles, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can reduce peak tailing.
-
Dilute the Sample: Reduce the concentration of the sample being injected.
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies. The values presented are hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Results for HPBI
| Stress Condition | Time (hours) | HPBI Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 95.2 | 4.8 | 1 |
| 0.1 M NaOH | 24 | 88.5 | 11.5 | 2 |
| 3% H₂O₂ | 24 | 82.1 | 17.9 | 3 |
| Thermal (80°C) | 48 | 98.7 | 1.3 | 0 |
| Photolytic (ICH) | 24 | 91.3 | 8.7 | 2 |
Table 2: Retention Times of HPBI and Potential Degradation Products
| Compound | Retention Time (min) |
| HPBI | 12.5 |
| Degradant 1 (Acidic) | 8.2 |
| Degradant 2 (Basic) | 9.5 |
| Degradant 3 (Basic) | 10.8 |
| Degradant 4 (Oxidative) | 7.1 |
| Degradant 5 (Oxidative) | 11.3 |
| Degradant 6 (Oxidative) | 14.2 |
| Degradant 7 (Photolytic) | 6.8 |
| Degradant 8 (Photolytic) | 13.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of HPBI
Objective: To investigate the degradation of HPBI under various stress conditions as per ICH guidelines.
Materials:
-
Phenol, 2-(1H-benzimidazol-2-yl)- (HPBI)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of HPBI in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of HPBI in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in the initial solvent to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of HPBI (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for HPBI
Objective: To develop an HPLC method capable of separating HPBI from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of HPBI)
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Inferred degradation pathways of Phenol, 2-(1H-benzimidazol-2-yl)- (HPBI).
Caption: General experimental workflow for a forced degradation study of HPBI.
References
troubleshooting common issues in benzimidazole synthesis from o-phenylenediamine
Welcome to the technical support center for benzimidazole synthesis from o-phenylenediamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues faced during the synthesis of benzimidazoles from o-phenylenediamine and aldehydes or carboxylic acids.
Q1: I am getting a very low yield. What are the common causes and how can I improve it?
A1: Low yields in benzimidazole synthesis can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that show poor yields at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been demonstrated to reduce reaction times and increase yields.[1]
-
Catalyst Selection and Loading: The type and amount of catalyst are crucial. Many reactions exhibit a significant drop in yield without a catalyst or with a suboptimal catalyst loading.[1] It is essential to optimize the amount of catalyst, as an excess can sometimes lead to a decrease in selectivity and yield.[1]
-
Purity of Starting Materials: The purity of both the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] Consider purifying your starting materials by recrystallization or distillation.[2]
-
Reaction Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent undesired side reactions.[1][3]
Q2: I am observing significant side products, particularly a 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde. A 1:1.1 ratio of amine to aldehyde has been used to favor the 2-substituted product, though this can still produce a mixture.[4] Conversely, a 4:1 ratio of amine to aldehyde has been shown to yield the mono-condensation product almost exclusively.[4]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. An intermediate imine might be the major product at lower temperatures, while the desired benzimidazole forms at a higher temperature.[1] The choice of catalyst is also critical in controlling selectivity.[2] For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes under certain conditions.[2][4]
-
Catalyst Choice: The catalyst can significantly influence the product distribution. For example, supported gold nanoparticles (Au/TiO₂) have been shown to be highly selective for the synthesis of 2-substituted benzimidazoles.[5][6]
Q3: My final product is highly colored and difficult to purify. What can I do?
A3: Colored impurities are a frequent issue. Here are some tips for purification:
-
Starting Material Purity: As mentioned, impure starting materials are a common source of colored byproducts.[1]
-
Use of o-phenylenediamine dihydrochloride: Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[2]
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, boiling water) is a common and effective method for purifying the crude product.[1][7]
-
Decolorizing Carbon: During recrystallization, adding decolorizing carbon (charcoal) can help remove colored impurities.[7]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating the desired product from byproducts and impurities.[2]
Q4: How do I choose the right catalyst for my synthesis?
A4: Catalyst selection is dependent on your specific substrates and desired reaction conditions. A wide range of catalysts have been successfully employed:
-
Lewis Acids: Catalysts like Er(OTf)₃, ZnCl₂, and In(OTf)₃ are commonly used.[1][8]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is an effective and inexpensive catalyst.[9]
-
Ammonium Salts: Ammonium chloride (NH₄Cl) is another simple and effective catalyst.[1][2]
-
Heterogeneous Catalysts: For greener approaches, heterogeneous catalysts like Au/TiO₂ or MgO@DFNS are advantageous as they are easily recoverable and reusable.[1][2][5]
-
Oxidants: In some procedures, an oxidant like H₂O₂ is used in conjunction with an acid catalyst.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for different reaction conditions and catalyst systems for the synthesis of 2-substituted benzimidazoles.
Table 1: Effect of Catalyst on the Reaction of o-Phenylenediamine and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-phenyl-1H-benzimidazole (%) | Reference |
| None | CHCl₃ | Room Temp | 4 | Low Conversion | [2] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | High | [1][2] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | High | [2] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High | [5][6] |
| p-TsOH | Toluene | Reflux | 2-3 | High | [9] |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time | Yield of 1-benzyl-2-phenyl-1H-benzimidazole (%) | Reference |
| Er(OTf)₃ | Neat | 80 | 10 min | 98 | [4] |
| Er(OTf)₃ | Water | 80 | 10 min | 92 | [4] |
| Er(OTf)₃ | Neat | Room Temp | 3 h | 95 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments in benzimidazole synthesis.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles using NH₄Cl as a Catalyst [1][2]
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: Microwave-Assisted Synthesis of N-substituted-1,2-disubstituted Benzimidazoles [1]
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of 2-Aryl Benzimidazoles using a Heterogeneous Gold Catalyst [5]
-
Place Au/TiO₂ (60 mg, 1 wt. % Au) in a 5 mL glass reactor.
-
Add the solvent mixture CHCl₃:MeOH (3:1, 3 mL), o-phenylenediamine (0.3 mmol), and the aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, centrifuge the slurry to separate the solid catalyst.
-
Wash the catalyst twice with 3 mL of ethanol.
-
The combined organic solution contains the product.
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting benzimidazole synthesis.
Caption: Troubleshooting workflow for low yield or side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
optimizing reaction conditions for the condensation of o-phenylenediamine and salicylaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction between o-phenylenediamine and salicylaldehyde. This reaction can yield two primary products, 2-(2-hydroxyphenyl)benzimidazole and the Schiff base N,N'-bis(salicylidene)-o-phenylenediamine (salophen), depending on the reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction yield is consistently low.
Q: What are the common causes of low product yield and how can I address them?
A: Low yields in this condensation reaction can stem from several factors, including suboptimal reaction conditions, reagent purity, and the formation of side products. Here are key areas to troubleshoot:
-
Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. Traditional methods for synthesizing 2-(2-hydroxyphenyl)benzimidazole, for instance, often result in low yields.[1][2] The reaction is often sensitive to atmospheric oxygen, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in o-phenylenediamine or salicylaldehyde can lead to unwanted side reactions. If necessary, purify the starting materials before use. For instance, crude salicylaldehyde containing phenol can be purified by reacting it with a water suspension of calcium hydroxide or hydrated magnesia.[3]
-
Stoichiometry: The molar ratio of the reactants is crucial in determining the final product and its yield. For the synthesis of the Schiff base N,N'-bis(salicylidene)-o-phenylenediamine, a 1:2 molar ratio of o-phenylenediamine to salicylaldehyde is typically used.[4][5]
Issue 2: I am observing the formation of multiple products or unexpected side products.
Q: How can I control the selectivity of the reaction to obtain my desired product?
A: The condensation of o-phenylenediamine and salicylaldehyde can lead to different products. Controlling the reaction pathway is key to obtaining the desired compound.
-
Targeting 2-(2-hydroxyphenyl)benzimidazole: The formation of this product often involves an oxidative cyclization step. The use of an oxidizing agent or a catalyst that promotes this cyclization is necessary. Manganese (III) acetate has been reported as an effective oxidizing reagent for this purpose.[1] Supported gold nanoparticles (e.g., Au/TiO₂) have also been shown to effectively catalyze the selective synthesis of 2-substituted benzimidazoles at ambient conditions.[6][7]
-
Targeting N,N'-bis(salicylidene)-o-phenylenediamine (Schiff Base): This is typically the product of a direct condensation reaction. To favor the formation of the Schiff base, the reaction is often carried out in a suitable solvent like ethanol without the addition of an oxidizing agent.[8][9] Refluxing the reactants in ethanol is a common method.[4][5]
Issue 3: I am having difficulty with the purification of my final product.
Q: What are the recommended purification methods for the condensation products?
A: The purification method will depend on the properties of the product you have synthesized.
-
Recrystallization: This is a common and effective method for purifying solid products. For N,N'-bis(salicylidene)-o-phenylenediamine, recrystallization from ethanol is a frequently used procedure.[4][5]
-
Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials and soluble impurities. For example, washing with cold ethanol is a common step.[10]
-
Filtration: The solid product is typically collected by filtration after the reaction is complete.[4][5]
Data Presentation: Reaction Condition Optimization
The following tables summarize key reaction parameters for the synthesis of the two main products.
Table 1: Synthesis of 2-(2-hydroxyphenyl)benzimidazole
| Catalyst/Reagent | Solvent(s) | Temperature | Reaction Time | Molar Ratio (o-phenylenediamine:salicylaldehyde) | Yield | Reference |
| Manganese (III) acetate | DMF/Methanol | Room Temperature | 2 h | 1:2 | Good yields | [1] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2 h | 1:1 | High yields | [6] |
| Air (as oxidant) | Dioxane | Not specified | Not specified | Not specified | 74.4% | [11] |
Table 2: Synthesis of N,N'-bis(salicylidene)-o-phenylenediamine (Schiff Base)
| Solvent | Temperature | Reaction Time | Molar Ratio (o-phenylenediamine:salicylaldehyde) | Yield | Reference |
| Ethanol | Reflux | 2-3 h | 1:2 | 75% | [4][5] |
| Methanol | Not specified | Not specified | 1:2 | Not specified | [8] |
| Ethanol | 40-50 °C | 2 h | 1:2 | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyphenyl)benzimidazole using Manganese (III) Acetate[1]
-
Add a solution of o-phenylenediamine (6 mmol) in DMF (25 mL) dropwise to a stirred mixture of salicylaldehyde (12 mmol) and anhydrous methanol (25 mL).
-
Stir the resulting mixture for 2 hours at room temperature.
-
Collect the obtained sediment by filtration.
-
Wash the sediment with methanol and dry it.
-
Dissolve the dried sediment in 30 mL of chloroform.
-
(Further purification steps may be required).
Protocol 2: Synthesis of N,N'-bis(salicylidene)-o-phenylenediamine (Schiff Base)[4][5]
-
Prepare a hot ethanolic solution of o-phenylenediamine (0.01 mol in 50 mL ethanol).
-
Prepare a hot ethanolic solution of salicylaldehyde (0.02 mol in 50 mL ethanol).
-
Mix the two solutions.
-
Reflux the mixture with stirring for 2-3 hours.
-
Collect the resulting precipitate by filtration using a Buchner funnel.
-
Recrystallize the product from ethanol.
-
Dry the purified product at room temperature in a desiccator over anhydrous calcium chloride.
Visualizations
Caption: Reaction pathways for the condensation of o-phenylenediamine and salicylaldehyde.
References
- 1. chemistrymag.org [chemistrymag.org]
- 2. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents [patents.google.com]
- 3. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of a Dehydroabietyl Derivative Bearing a 2-(2′-Hydroxyphenyl)Benzimidazole Unit and Its Selective Cu2+ Chemosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1H-benzimidazol-2-yl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(1H-benzimidazol-2-yl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a dark, oily residue instead of a solid. How can I proceed with purification?
A1: An oily or resinous crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Here are a few steps to address this:
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Ensure Complete Solvent Removal: High-boiling point solvents used in the reaction (e.g., ethanol) must be thoroughly removed. Use a rotary evaporator followed by drying under a high vacuum, possibly with gentle heating, to ensure all solvent is evaporated.
-
Trituration: This technique can help solidify an oily product by washing away impurities in which the desired compound is insoluble.
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Add a non-polar solvent such as hexane or diethyl ether to the oily residue.
-
Stir or sonicate the mixture vigorously. This should encourage the precipitation of your product while the impurities remain dissolved.
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Collect the resulting solid by filtration and wash with a small amount of the cold non-polar solvent.
-
Q2: What is the most effective first-pass purification method for crude 2-(1H-benzimidazol-2-yl)phenol?
A2: For a relatively clean crude product, recrystallization is a highly effective and economical initial purification method that can yield high-purity crystalline material.[1] If the product contains a wider range of impurities or remains oily after trituration, column chromatography is the recommended next step.[1][2][3]
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
A3: Low recovery from recrystallization can be due to several factors:
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Solvent Choice: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room or cold temperatures. If 2-(1H-benzimidazol-2-yl)phenol is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor. Ethanol is a commonly used solvent for similar structures.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.
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Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield. Use the minimum amount of hot solvent required to fully dissolve the solid. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Insufficient Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation before filtration.[1]
Q4: After purification by recrystallization, my NMR spectrum still shows peaks from the starting materials (o-phenylenediamine or 2-hydroxybenzaldehyde). How can I remove them?
A4: If starting materials co-crystallize with your product or have similar solubility profiles, recrystallization alone may not be sufficient.
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Column Chromatography: This is the most reliable method to separate compounds with different polarities.[1] The polarity of 2-(1H-benzimidazol-2-yl)phenol is different from its precursors, making chromatographic separation effective. Develop an appropriate eluent system using Thin Layer Chromatography (TLC) before running the column.
-
Acid-Base Washing: Unreacted o-phenylenediamine (a weak base) can be removed by an acid wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. Subsequently, neutralize, dry, and concentrate the organic layer.
Q5: My column chromatography is not giving good separation. What can I do to optimize it?
A5: Poor separation during column chromatography can be improved by:
-
Optimizing the Eluent: The choice of mobile phase is critical. If the separation is poor, the polarity of the eluent may be too high (causing all compounds to elute quickly) or too low (causing compounds to remain on the silica). Use TLC to test various solvent systems (e.g., gradients of hexane/ethyl acetate or benzene/ethyl acetate) to achieve a good separation of spots. A common eluent for this compound is a mixture of benzene and ethyl acetate (9:1).[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. A well-packed column is essential for good separation.
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel (dry loading). This creates a concentrated band at the start of the column. Overloading the column with too much crude material will lead to broad, overlapping bands.
Data Presentation
Table 1: Comparison of Purification Methods for 2-(1H-benzimidazol-2-yl)phenol
| Purification Method | Stationary Phase/Solvent System | Typical Recovery | Purity Achieved | Notes |
| Recrystallization | Ethanol | 65-85% | >95% | Effective for removing non-polar and some colored impurities. Yield is dependent on careful solvent selection.[1] |
| Column Chromatography | Silica Gel (230-400 mesh) | 50-75% | >99% | Excellent for removing starting materials and closely related byproducts. Eluent polarity should be optimized via TLC.[2][3][4] |
| Trituration | Hexane or Diethyl Ether | N/A | Variable | Primarily used to solidify oily crude products and remove highly non-polar impurities.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 2-(1H-benzimidazol-2-yl)phenol in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring on a hot plate until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product (Rf ≈ 0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(1H-benzimidazol-2-yl)phenol.
Mandatory Visualizations
Caption: Workflow for the purification of 2-(1H-benzimidazol-2-yl)phenol.
Caption: Troubleshooting low yield in recrystallization.
References
Technical Support Center: Scale-Up Synthesis of Benzimidazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of benzimidazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of benzimidazole derivatives?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1] Modern approaches often employ various catalysts to enhance yields and reaction conditions.[2]
Q2: How do I select the appropriate solvent for my scale-up reaction?
A2: Solvent selection is critical and can significantly influence reaction yield and time. While some modern methods advocate for solvent-free conditions, solvents such as ethanol, methanol, and chloroform have proven effective in many cases.[1] The ideal solvent depends on the specific reactants and catalyst. For scale-up, it is advisable to conduct small-scale screening with various solvents to identify the most suitable one for your particular synthesis.[1]
Q3: My final product is highly colored. What are the most effective purification methods on a larger scale?
A3: Colored impurities are a common issue in benzimidazole synthesis.[1] The most effective large-scale purification techniques include:
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Recrystallization: This is a highly effective method for purifying solid benzimidazole products. Careful selection of the recrystallization solvent is crucial for obtaining high-purity crystals.[3]
-
Column Chromatography: If the product and impurities have similar polarities, silica gel column chromatography is a reliable purification method.[1]
-
Sublimation: For thermally stable benzimidazoles, especially those with lower molecular weights, vacuum sublimation can be an excellent method for achieving high purity.[4]
Q4: What are the key safety precautions to consider during the scale-up of benzimidazole synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Handling of Reagents: Avoid contact with skin and eyes, and do not breathe vapors.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if ventilation is inadequate.[5][6]
-
Reaction Monitoring: Exothermic reactions can pose a risk. Monitor the reaction temperature closely.[7]
-
Dust Explosion Hazard: Fine powders of benzimidazole derivatives can form explosive dust clouds. Minimize dust generation during handling and processing.[8]
-
Waste Disposal: Dispose of chemical waste according to institutional and local environmental regulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of benzimidazole derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Low Reaction Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.[1] 2. Inappropriate Catalyst or Catalyst Loading: The chosen catalyst may be inefficient, or the amount used may be suboptimal.[1] 3. Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions.[1][9] 4. Incorrect Solvent: The solvent may not be suitable for the specific reaction.[9] | 1. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1] 2. Screen Catalysts: Experiment with different catalysts (e.g., Lewis acids, heterogeneous catalysts) and optimize the catalyst loading.[1] 3. Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization or distillation.[1] 4. Solvent Screening: Test a range of solvents to find the most effective one for your synthesis.[1] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted Benzimidazoles: This is a common side product when using aldehydes.[9] 2. Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[9] 3. Incomplete Cyclization: The intermediate Schiff base may be stable and not fully cyclize.[9] | 1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the formation of the 2-substituted product.[9] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 3. Adjust Reaction Conditions: Modifying the temperature or catalyst can promote complete cyclization.[1] |
| Difficulty in Product Purification | 1. "Oiling Out" during Recrystallization: The product separates as an oil instead of crystals.[3] 2. Similar Polarity of Product and Impurities: This makes separation by column chromatography challenging.[9] 3. Product Discoloration: Formation of oxidative byproducts can lead to colored products.[1] | 1. Optimize Recrystallization: Allow the solution to cool slowly, use a more dilute solution, scratch the flask to induce crystallization, or use a seed crystal. A two-solvent system can also be effective.[3] 2. Alternative Purification: Consider preparative HPLC or sublimation for difficult separations.[3][4] 3. Use of o-phenylenediamine dihydrochloride: This starting material can sometimes reduce the formation of colored impurities.[10] |
| Scale-Up Specific Issues | 1. Poor Heat Transfer: In larger reactors, uneven heating or cooling can lead to side reactions or product degradation.[7] 2. Inefficient Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to impurity formation.[7] 3. Exothermic Runaway Reaction: The heat generated by the reaction cannot be dissipated quickly enough, leading to a rapid increase in temperature and pressure.[7] | 1. Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient heating/cooling jacket. 2. Stirring and Baffling: Employ appropriate stirring mechanisms (e.g., overhead stirrer with suitable impeller) and baffles to ensure thorough mixing. 3. Controlled Addition: Add reagents slowly and monitor the internal temperature carefully. Ensure an adequate cooling system is in place. |
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2-Aryl Benzimidazoles
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Au/TiO₂ | 1 | CHCl₃:MeOH (3:1) | 25 | 3 | 95 | [11] |
| 2 | Au/Al₂O₃ | 1 | CHCl₃:MeOH (3:1) | 25 | 24 | 60 | [11] |
| 3 | Au/ZnO | 1 | CHCl₃:MeOH (3:1) | 25 | 24 | 55 | [11] |
| 4 | Er(OTf)₃ | 1 | Solvent-free | 60 (Microwave) | 0.1 | 92 | [1] |
| 5 | NH₄Cl | 400 | CHCl₃ | Room Temp | 4 | 85 | [1][2] |
| 6 | MgO@DFNS | 10 wt% | Ethanol | Room Temp | 4 | 90 | [2] |
Table 2: Influence of Solvent on the Synthesis of 2-Phenyl-1H-benzimidazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | 25 | 48 | 20 | [11] |
| 2 | Ethanol | 25 | 48 | 70 | [11] |
| 3 | Acetonitrile | 25 | 48 | 20 | [11] |
| 4 | Dichloromethane | 25 | 48 | 10 | [11] |
| 5 | Chloroform | 25 | 48 | 15 | [11] |
| 6 | DMF | 25 | 1.5 | 92 | [12] |
Experimental Protocols
1. General Procedure for Conventional Synthesis of 2-Substituted Benzimidazoles
This protocol describes the reaction of an o-phenylenediamine with an aldehyde.
-
Materials: o-phenylenediamine, aldehyde, catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., DMF, ethanol).[13]
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent.[13]
-
Add the aldehyde (1.0 eq) and the catalyst.[13]
-
Heat the reaction mixture under reflux and monitor the progress using Thin Layer Chromatography (TLC).[13]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[13]
-
Collect the solid by filtration, wash with water, and dry.[13]
-
Purify the crude product by recrystallization from an appropriate solvent.[13]
-
2. General Procedure for Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.
-
Materials: o-phenylenediamine, carboxylic acid or aldehyde, catalyst (if required).
-
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any catalyst.[13]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[13]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[13]
-
Purify the product by recrystallization.[13]
-
3. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude benzimidazole derivative in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis of benzimidazole derivatives.
Caption: Troubleshooting decision tree for identifying the source of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. lobachemie.com [lobachemie.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
preventing oxidation of o-phenylenediamine during benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the oxidation of o-phenylenediamine (OPD) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is o-phenylenediamine (OPD) and why is it sensitive to oxidation?
A1: o-Phenylenediamine (OPD) is an aromatic amine with the chemical formula C₆H₄(NH₂)₂.[1] The two electron-donating amino groups on the benzene ring increase the electron density of the aromatic system, making it highly susceptible to attack by oxidizing agents.[2] Pure OPD is a white or colorless solid, but it darkens upon exposure to air (oxygen), light, and certain metal ions due to oxidation.[1][2]
Q2: How can I visually identify if my o-phenylenediamine has oxidized?
A2: The most direct sign of oxidation is a change in color.[2] While pure OPD is colorless, it will turn yellow, then orange-brown, and potentially deep red or almost black as oxidation progresses.[2][3] This is due to the formation of colored oxidation products.[2]
Q3: What are the main products of OPD oxidation?
A3: The primary oxidation product of OPD is 2,3-diaminophenazine (DAP), which is a colored and fluorescent compound.[2] Under certain conditions, such as during electrochemical oxidation or in the presence of specific catalysts, OPD can also form polymerized molecules known as polyOPDs.[2][4]
Q4: What are the consequences of using oxidized OPD in my benzimidazole synthesis?
A4: Using oxidized OPD can lead to several issues, including the formation of colored impurities in your final product, which complicates purification. More significantly, the oxidation products can inhibit the desired reaction, leading to lower yields of the target benzimidazole.
Q5: How should I properly store o-phenylenediamine to prevent oxidation?
A5: To maintain its stability, OPD should be stored in a cool (2–8 °C) and dark place, protected from both light and moisture.[2] It is typically supplied in brown bottles to minimize light exposure.[2] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
Q6: Can I purify my OPD if it has already started to darken?
A6: Yes, darkened or impure OPD can be purified. A common laboratory method involves treating an aqueous solution of the diamine with sodium dithionite (also known as sodium hydrosulfite) and activated carbon, followed by recrystallization.[1][2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: My reaction mixture turned dark brown/red immediately after adding reagents.
-
Probable Cause: Significant and rapid oxidation has occurred. This is often due to the presence of atmospheric oxygen in the reaction vessel, impurities in the reagents, or contamination with metal ions that can catalyze oxidation.[2]
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Immediate Action: Immediately and thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove oxygen and prevent further oxidation.[2]
-
Long-Term Solution:
-
Inert Atmosphere: Ensure all future reactions are set up under a strict inert atmosphere.
-
Reagent Purity: Use high-purity reagents. Consider purifying the OPD before use if it appears discolored.
-
Temperature Control: Avoid excessively high reaction temperatures, as heat can accelerate the rate of oxidation.[2]
-
Problem 2: The final benzimidazole product is highly colored and difficult to purify.
-
Probable Cause: Oxidized OPD was likely used as the starting material, or oxidation occurred during the reaction. The color is from byproducts like DAP and polyOPDs.
-
Solution:
-
Decolorization: During the workup, after the reaction is complete, dissolve the crude product and treat it with decolorizing activated charcoal.[5][6][7]
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Reducing Rinse: Washing the crude product with a dilute solution of a reducing agent like sodium hydrosulfite or sodium metabisulfite can help reduce colored impurities before final purification.[2]
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Recrystallization: Perform a careful recrystallization of the crude product. It may require multiple recrystallization steps to remove persistent colored impurities.
-
Problem 3: The yield of my benzimidazole synthesis is consistently low.
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Probable Cause: If other reaction parameters (stoichiometry, temperature, reaction time) are optimized, low yield can be attributed to the consumption of OPD by oxidation side reactions. The oxidized products may also inhibit the cyclization reaction.
-
Solution:
-
OPD Purification: Always start with pure, colorless OPD. Follow the purification protocol provided below if your starting material is discolored.
-
Use of Antioxidants: In some cases, adding a very small amount of a mild reducing agent or antioxidant to the reaction mixture can prevent the formation of inhibitory oxidation products.[2]
-
Catalyst Choice: Certain catalysts can promote the desired cyclization over oxidation. For example, supported gold nanoparticles have been shown to be effective for the selective synthesis of benzimidazoles from OPD and aldehydes under mild, ambient conditions.[8][9][10]
-
Data Summary
Table 1: Visual and Spectroscopic Indicators of OPD Oxidation
| State of OPD | Visual Appearance | Key Spectroscopic Feature | Reference |
| Pure | Colorless / White Solid | --- | [1] |
| Oxidized | Yellow to Dark Brown/Red | Absorbance maximum (λmax) appears around 413-433 nm | [3][11] |
Key Experimental Protocols
Protocol 1: Purification of Discolored o-Phenylenediamine
This protocol is adapted from standard laboratory procedures for purifying oxidized aromatic amines.[1][2]
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Dissolution: In a flask, dissolve the impure, darkened o-phenylenediamine in hot water.
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Reduction of Impurities: While the solution is hot, add a small amount (1-2 grams per 25-30 grams of OPD) of a reducing agent like sodium dithionite (sodium hydrosulfite) to reduce the colored oxidized impurities.[2]
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Decolorization: Add a small amount of decolorizing activated charcoal to the hot solution and allow it to digest for 15 minutes.[5][6]
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Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated charcoal and any other insoluble materials.[6][7]
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Crystallization: Allow the hot filtrate to cool slowly to room temperature, then cool it further in an ice bath to about 10 °C to crystallize the pure OPD.[6][7]
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Isolation & Drying: Collect the colorless crystals by filtration, wash them with a small amount of ice-cold water, and dry them thoroughly. Store the purified product in a dark container under an inert atmosphere.[6]
Protocol 2: General Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This is a common and established method for synthesizing the parent benzimidazole ring.[5][6][7]
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Reaction Setup: Place 27 g (0.25 mol) of pure, colorless o-phenylenediamine in a 250 mL round-bottom flask. Add 17.5 g (16 mL, 0.34 mol) of 90% formic acid.[5][6]
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Heating: Heat the mixture on a water bath at 100 °C for 2 hours.[5][6][7]
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Neutralization: After heating, cool the flask. Slowly add a 10% sodium hydroxide (NaOH) solution with constant swirling until the mixture is just alkaline (test with litmus paper).[5][6][7] This will precipitate the crude benzimidazole.
-
Isolation of Crude Product: Filter the crude product using a suction pump and wash the solid with ice-cold water.[5][6][7]
-
Recrystallization (Purification):
-
Transfer the crude solid to a larger flask and dissolve it in approximately 400 mL of boiling water.[6][7]
-
Add 2 g of decolorizing carbon, and keep the solution at a boil for another 15 minutes to digest.[6][7]
-
Filter the hot solution rapidly through a preheated funnel to remove the carbon.[6][7]
-
Cool the filtrate to about 10 °C in an ice bath to crystallize the pure benzimidazole.[6]
-
-
Final Product: Filter the purified crystals, wash with a small amount of cold water (25 mL), and dry at 100 °C.[6][7] The expected yield is around 25 g (85%).[6]
Visual Guides
OPD Oxidation Pathway
The following diagram illustrates the initial oxidation of o-phenylenediamine (OPD) to 2,3-diaminophenazine (DAP), the primary colored impurity.
Caption: Oxidation pathway of o-phenylenediamine.
Benzimidazole Synthesis Workflow
This workflow highlights key stages in the synthesis and notes where oxidation poses a significant risk.
Caption: Workflow for benzimidazole synthesis.
Troubleshooting Decision Tree
Use this logical guide to diagnose and solve common issues related to OPD oxidation.
Caption: Decision tree for troubleshooting oxidation issues.
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. pharmacyinfoline.com [pharmacyinfoline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(1H-benzimidazol-2-yl)phenol and Other Benzimidazole Derivatives for Researchers and Drug Development Professionals
An in-depth examination of the biological activities of 2-(1H-benzimidazol-2-yl)phenol and its analogues, supported by experimental data and protocols, to guide future research and development in medicinal chemistry.
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their structural similarity to endogenous purine nucleotides, allowing them to readily interact with various biological targets. This has led to the development of a wide array of benzimidazole-containing drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. Among the vast library of these compounds, 2-(1H-benzimidazol-2-yl)phenol stands out due to its unique structural features, combining the versatile benzimidazole core with a phenolic moiety. This guide provides a comparative analysis of the biological performance of 2-(1H-benzimidazol-2-yl)phenol with other benzimidazole derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Comparative Biological Activity
To provide a clear and objective comparison, the biological activities of 2-(1H-benzimidazol-2-yl)phenol and other relevant benzimidazole derivatives are summarized below. The data is presented in tabular format, focusing on antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity
The antioxidant potential of benzimidazole derivatives is a significant area of investigation, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates greater antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | Not specified |
| 2-p-tolyl-1H-benzimidazole | 773 | Not specified |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | Not specified |
| Ascorbic Acid (Standard) | Not specified | Not specified |
Anticancer Activity
The cytotoxicity of benzimidazole derivatives against various cancer cell lines is a critical measure of their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell viability, and the IC50 value represents the concentration of a compound that inhibits 50% of cell growth.
While specific IC50 values for the anticancer activity of 2-(1H-benzimidazol-2-yl)phenol against various cancer cell lines were not found in the reviewed literature, numerous studies have reported the potent anticancer effects of other 2-substituted benzimidazole derivatives. For a comparative perspective, the IC50 values of some of these derivatives against common cancer cell lines are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole | MCF-7 | 0.078 | Not specified |
| 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole | MCF-7 | 0.625 | Not specified |
| A series of 2-substituted benzimidazoles | HEPG2, MCF7, HCT 116 | < 10 µg/ml | [1] |
| Novel 2-substituted benzimidazoles | PC-3, SK-BR-3 | 9.86 - 19.75 µg/ml | [2] |
| Doxorubicin (Standard) | MCF-7 | 0.1 - 0.5 | Generic Data |
| Cisplatin (Standard) | MCF-7 | 5 - 20 | Generic Data |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's antimicrobial efficacy.
Specific MIC values for the antimicrobial activity of 2-(1H-benzimidazol-2-yl)phenol were not available in the surveyed literature. However, the antimicrobial potential of various other benzimidazole derivatives has been extensively studied. The following table provides a comparative overview of the MIC values for some of these derivatives against representative bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted benzimidazole derivatives | Staphylococcus aureus | 87.5 - 200 | [1] |
| 2-substituted benzimidazole derivatives | Candida species | 104.6 - 151.78 | [1] |
| Ciprofloxacin (Standard) | S. aureus | Not specified | Not specified |
| Fluconazole (Standard) | C. albicans | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure for evaluating the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (benzimidazole derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle to prevent degradation from light.
-
Preparation of Test Compounds and Control: Create stock solutions of the benzimidazole derivatives and the positive control in a suitable solvent like DMSO or methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to different wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank well containing only the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in the culture medium. The final concentration of any solvent (like DMSO) should typically be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using suitable software.
-
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (benzimidazole derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds and standard antimicrobial agents in the appropriate broth medium directly in the 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well of the microplate, except for the sterility control wells.
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways in Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by 2-(1H-benzimidazol-2-yl)phenol are not yet fully elucidated, research on other benzimidazole derivatives has shed light on their molecular targets.
One of the prominent mechanisms of action for some anticancer benzimidazoles is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Furthermore, some benzimidazole derivatives have been shown to modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth.
Another important target is the STAT3 signaling pathway . STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling by benzimidazole derivatives represents a promising therapeutic strategy.
Caption: Signaling Pathways Targeted by Anticancer Benzimidazoles.
Conclusion
This comparative guide highlights the significant therapeutic potential of benzimidazole derivatives, with a particular focus on 2-(1H-benzimidazol-2-yl)phenol. While the available data indicates its antioxidant properties, further research is imperative to fully elucidate its anticancer and antimicrobial activities through the determination of specific IC50 and MIC values against a broad range of cancer cell lines and microbial strains. The provided experimental protocols offer a standardized framework for conducting such investigations. A deeper understanding of the specific signaling pathways modulated by 2-(1H-benzimidazol-2-yl)phenol will be crucial in unlocking its full therapeutic potential and guiding the rational design of more potent and selective benzimidazole-based drugs for the treatment of cancer and infectious diseases.
References
A Comparative Guide to 2-(1H-benzimidazol-2-yl)phenol as a Selective Fluorescent Sensor for Iron(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2-(1H-benzimidazol-2-yl)phenol (HBI) as a selective fluorescent sensor for the ferric iron ion (Fe³⁺). Its performance is objectively compared with several alternative fluorescent probes, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are also provided to facilitate replication and further research.
Introduction
2-(1H-benzimidazol-2-yl)phenol, also referred to in the literature as HBYP, has emerged as a promising candidate for a selective fluorescent sensor. Its mechanism of action is rooted in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the presence of specific metal ions. This guide focuses on its application in the detection of Fe³⁺, a crucial metal ion in numerous biological and environmental systems.
Performance Comparison of Fluorescent Sensors for Fe³⁺
The efficacy of a fluorescent sensor is determined by several key performance metrics. The following table summarizes the quantitative performance of HBI and compares it with other notable fluorescent sensors for Fe³⁺.
| Sensor | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Sensing Mechanism | Solvent System |
| 2-(1H-benzimidazol-2-yl)phenol (HBI/HBYP) | Data not available | 0.63 (in Ethanol)[1] | Data not available | Fluorescence Quenching | Ethanol[1] |
| (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP) | 0.25 nM | Data not available | < 1 minute | Turn-on Fluorescence | Ethanol |
| N-(pyrene-1-ylmethylene) anthracen-2-amine (APSB) | 1.95 nM | Φ_free = 0.035, Φ_complex = 0.573 | Data not available | Turn-on Fluorescence | DMSO/Water (95/5, v/v) |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | 168.41 nM | Data not available | Data not available | Fluorescence Quenching | DMF/Water (1:1, v/v)[1] |
| Carbon Dots | 1.68 µM | Data not available | Data not available | Fluorescence Quenching | Aqueous |
Signaling Pathway and Experimental Workflow
The sensing mechanism of HBI and many other fluorescent probes involves direct interaction with the target analyte, leading to a measurable change in their fluorescence properties.
Signaling Pathway: Fluorescence Quenching by Fe³⁺
The interaction of HBI with Fe³⁺ leads to a quenching, or decrease, in its fluorescence intensity. This is often due to the formation of a non-fluorescent complex between the sensor molecule and the metal ion. The paramagnetic nature of Fe³⁺ can also induce quenching through electron or energy transfer processes.
Caption: Fluorescence quenching of HBI by Fe³⁺.
Experimental Workflow: Fluorescent Titration
A standard method to evaluate the performance of a fluorescent sensor is through a titration experiment. This involves systematically adding the analyte to a solution of the sensor and measuring the change in fluorescence intensity.
Caption: Workflow for fluorescent sensor validation.
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of fluorescent sensors.
Synthesis of 2-(1H-benzimidazol-2-yl)phenol (HBI)
A common method for the synthesis of HBI involves the condensation reaction of o-phenylenediamine and salicylaldehyde.
Materials:
-
o-phenylenediamine
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or an oxidizing agent)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and salicylaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of a suitable catalyst.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure HBI.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
General Protocol for Fluorescence Sensing of Fe³⁺
This protocol outlines the general steps for evaluating the performance of a fluorescent sensor for Fe³⁺ detection.
Materials:
-
Stock solution of the fluorescent sensor (e.g., HBI) in a suitable solvent (e.g., Ethanol or DMSO/Water mixture).
-
Stock solution of FeCl₃ or another Fe³⁺ salt of known concentration in the same solvent system.
-
A series of other metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) for selectivity studies.
-
pH buffer solutions.
-
Fluorometer.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the sensor (e.g., 1 mM) and the Fe³⁺ salt (e.g., 10 mM). Prepare working solutions by appropriate dilution.
-
Fluorescence Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Successively add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time (response time).
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Study:
-
To separate cuvettes containing the sensor solution, add a significant excess (e.g., 10-100 equivalents) of other metal ion solutions.
-
Record the fluorescence spectra and compare the changes with that induced by Fe³⁺.
-
-
Competition Study:
-
To a cuvette containing the sensor and Fe³⁺, add other potentially interfering metal ions to observe any changes in the fluorescence signal.
-
-
pH Study:
-
Measure the fluorescence intensity of the sensor in the absence and presence of Fe³⁺ across a range of pH values to determine the optimal working pH range.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
Calculate the Limit of Detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.
-
Determine the binding stoichiometry using a Job's plot and calculate the binding constant using the Benesi-Hildebrand equation.
-
Conclusion
2-(1H-benzimidazol-2-yl)phenol demonstrates potential as a selective fluorescent sensor for Fe³⁺, primarily through a fluorescence quenching mechanism. While its quantum yield in ethanol is notable, a comprehensive validation requires further experimental determination of its limit of detection, response time, and optimal pH range for direct comparison with leading alternatives. The provided protocols offer a framework for conducting these essential validation experiments. Researchers are encouraged to utilize this guide to build upon the existing knowledge and further explore the applications of HBI and other novel fluorescent probes in their respective fields.
References
A Comparative Analysis of the Anticancer Potential of 2-(1H-benzimidazol-2-yl)phenol and its Analogs Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Efficacy
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the anticancer activity of 2-(1H-benzimidazol-2-yl)phenol and its derivatives against established cancer inhibitors, specifically targeting topoisomerase and the PI3K/Akt signaling pathway. Due to the limited availability of direct cytotoxicity data for 2-(1H-benzimidazol-2-yl)phenol, this guide will utilize data from closely related benzimidazole derivatives to provide a meaningful comparison.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for benzimidazole derivatives and known anticancer agents against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(phenyl)-1H-benzimidazole | MDA-MB-231 (Breast) | > 100 | [1] |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | MCF-7 (Breast) | 15.6 ± 1.2 | [2] |
| AR-230 (Leukemia) | 12.4 ± 1.1 | [2] | |
| (E)-N'-(3,4,5-trimethoxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | MCF-7 (Breast) | 8.9 ± 0.7 | [2] |
| AR-230 (Leukemia) | 7.5 ± 0.6 | [2] |
Table 2: Anticancer Activity of Known Topoisomerase Inhibitors
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Camptothecin | Topoisomerase I | HeLa (Cervical) | ~0.1 | [3] |
| Irinotecan | Topoisomerase I | LoVo (Colon) | 15.8 | [4] |
| HT-29 (Colon) | 5.17 | [4] | ||
| Etoposide (VP-16) | Topoisomerase II | KG1 (Leukemia) | ~1.0 | [5] |
| Doxorubicin | Topoisomerase II | HeLa (Cervical) | 1.91 µg/mL | [6] |
Table 3: Anticancer Activity of Known PI3K Inhibitors
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Buparlisib (NVP-BKM120) | Pan-PI3K | Various | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | [7] |
| IC-87114 | PI3Kδ | - | 500 | [8] |
Deciphering the Mechanism: Potential Signaling Pathways
Benzimidazole derivatives have been suggested to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase and interference with crucial cell signaling pathways like the PI3K/Akt/mTOR pathway.
Figure 1: Potential inhibition of the PI3K/Akt signaling pathway by 2-(1H-benzimidazol-2-yl)phenol.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the cytotoxic effects of these compounds is predominantly carried out using the MTT assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours to allow the cells to adhere and enter the exponential growth phase.[9]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., 2-(1H-benzimidazol-2-yl)phenol derivative) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the complete cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (a known anticancer drug) are also included.
-
The plates are incubated for a specified period, typically 24 to 72 hours.[10]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10][11]
4. Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10]
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]
Figure 2: General workflow for determining anticancer activity using the MTT assay.
Conclusion
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of topoisomerases I and II arrest DNA replication, but do not prevent nucleosome assembly in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-(1H-benzimidazol-2-yl)phenol-Based Sensors
The following guide provides a comparative analysis of the cross-reactivity of 2-(1H-benzimidazol-2-yl)phenol-based sensors. This class of fluorescent chemosensors has garnered significant attention for its utility in detecting a variety of analytes, including metal ions and anions. A critical aspect of sensor performance is its selectivity, or its ability to detect a specific target analyte in the presence of other potentially interfering species. This guide summarizes key performance data, outlines typical experimental procedures for assessing cross-reactivity, and illustrates the underlying signaling mechanisms and experimental workflows.
Performance Comparison: Selectivity and Interference
The selectivity of 2-(1H-benzimidazol-2-yl)phenol-based sensors is a key performance indicator. The table below summarizes the fluorescence response of various sensor derivatives to their target analyte in the presence of other metal ions. The data is compiled from multiple studies to provide a comparative overview.
| Sensor Derivative/Target Analyte | Interfering Ion | Fluorescence Response Ratio (Target/Interferent) | Reference |
| HL / Zn²⁺ | Other competitive ions | High (described as "almost no interference") | [1] |
| HBYP / Fe³⁺ | Ca²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Mg²⁺ | High (described as "little influence") | [2] |
| DPBP / Fe³⁺ | Zn²⁺, Ni²⁺, Pb²⁺, Ca²⁺, Co²⁺, Cd²⁺, Mg²⁺ | High (described as "little effect") | [2] |
| DQBM-B / Co²⁺ | Fe³⁺, Ni²⁺, Cu²⁺ | High (Probe can selectively recognize Co²⁺) | [3] |
| BBMP / Cu²⁺ | Various metal ions | Significant fluorescence quenching for Cu²⁺ | [4] |
| BBMP / Zn²⁺ | Various metal ions | Moderate quenching with new blue fluorescence | [4] |
| Benzimidazole-based receptor / Cr³⁺ | Other metal ions | High (selectively recognized Cr³⁺) | [5][6] |
Note: The fluorescence response ratio is a qualitative representation based on the descriptions provided in the cited literature. For detailed quantitative data, please refer to the specific publications.
Signaling Pathways and Experimental Workflow
The functionality of these sensors is rooted in specific photophysical processes that are modulated by the presence of the target analyte. The diagrams below illustrate a generalized signaling pathway and a typical experimental workflow for evaluating cross-reactivity.
Caption: Generalized signaling pathway of 2-(1H-benzimidazol-2-yl)phenol-based sensors.
The interaction between the sensor and the analyte can lead to different fluorescence responses. For instance, a "turn-on" response, often attributed to Chelation-Enhanced Fluorescence (CHEF), results in increased fluorescence intensity.[1] Conversely, a "turn-off" response, or fluorescence quenching, can occur through mechanisms like Photoinduced Electron Transfer (PET).[3] Some sensors also operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[7]
Caption: Typical experimental workflow for cross-reactivity studies of fluorescent sensors.
Experimental Protocols
The following is a generalized experimental protocol for conducting cross-reactivity studies with 2-(1H-benzimidazol-2-yl)phenol-based sensors, based on methodologies described in the literature.
1. Materials and Reagents:
-
2-(1H-benzimidazol-2-yl)phenol derivative sensor molecule.
-
Solvent for sensor stock solution (e.g., DMSO).
-
Buffer solution to maintain pH (e.g., HEPES buffer for biological pH).[1]
-
Salts of the target analyte and potential interfering ions.
-
Deionized water.
2. Instrumentation:
-
Fluorometer for fluorescence measurements.
-
UV-Vis spectrophotometer for absorption spectra.
-
pH meter.
3. Preparation of Solutions:
-
Prepare a stock solution of the sensor in an appropriate solvent (e.g., 1 mM in DMSO).
-
Prepare aqueous stock solutions of the target analyte and various interfering ions.
4. Selectivity Study:
-
Dilute the sensor stock solution in the chosen buffer to the working concentration.
-
Record the baseline fluorescence emission spectrum of the sensor solution.
-
To separate aliquots of the sensor solution, add a specific concentration of the target analyte and each of the potential interfering ions.
-
After a short incubation period (e.g., 15-20 seconds), record the fluorescence emission spectrum for each solution.[1]
-
Compare the fluorescence intensity changes induced by the target analyte with those induced by the interfering ions.
5. Competition Experiment:
-
To an aliquot of the sensor solution, add a potential interfering ion and record the fluorescence spectrum.
-
Subsequently, add the target analyte to the same solution and record the final fluorescence spectrum.
-
Observe whether the presence of the interfering ion affects the sensor's response to the target analyte.
6. Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte/interferent.
-
Calculate the selectivity coefficient to quantify the sensor's preference for the target analyte over interfering ions.
-
Determine the limit of detection (LOD) for the target analyte. For example, the DQBM-B probe for Co²⁺ had a detection limit of 3.56 μmol L⁻¹.[3]
This guide provides a foundational understanding of the cross-reactivity of 2-(1H-benzimidazol-2-yl)phenol-based sensors. For in-depth analysis and specific experimental details, researchers are encouraged to consult the primary literature cited. The inherent tunability of the benzimidazole scaffold continues to drive the development of new sensors with enhanced selectivity and sensitivity for a wide range of applications.
References
- 1. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.iitrpr.ac.in:8080 [dspace.iitrpr.ac.in:8080]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Photophysical Properties of 2-(1H-benzimidazol-2-yl)phenol and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of 2-(1H-benzimidazol-2-yl)phenol (HBI) against widely used commercial fluorescent dyes, including Fluorescein, Rhodamine B, and Coumarin 1. The selection of an appropriate fluorescent probe is critical for the success of various applications, from cellular imaging to materials science. HBI is a notable fluorophore known for its characteristic excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes shift.[1] This guide aims to provide researchers with the necessary data to make informed decisions when selecting a fluorescent dye for their specific needs.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of HBI and selected commercial fluorescent dyes. These properties are highly dependent on the solvent environment; therefore, the solvent used for each measurement is specified.
| Dye | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 2-(1H-benzimidazol-2-yl)phenol (HBI) | Dichloromethane | 305, 355 | 540 | 185 | 0.043 | Not Reported |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 24 | 0.93 | 4.0 |
| Rhodamine B | Gas Phase | 531 | 542 | 11 | 5.97 | Not Reported |
| Coumarin 1 | Ethanol | 373 | 450 | 77 | 0.73 | Not Reported |
Note: The photophysical properties of fluorescent dyes are highly sensitive to their local environment, including solvent polarity, pH, and temperature. The values presented here are representative and may vary under different experimental conditions.[2]
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the selection and application of fluorescent probes. Below are detailed methodologies for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.
Determination of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield
-
Standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[2]
-
Measurement of Fluorescence Lifetime (τ_f)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or avalanche photodiode), and timing electronics.
-
Fluorescent sample in a suitable cuvette.
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer).
Procedure:
-
Instrument Response Function (IRF) Measurement: Record the IRF by measuring the scattering from the scattering solution at the excitation wavelength. This represents the time profile of the excitation pulse.
-
Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay curve by collecting photons over a period of time. The emission monochromator should be set to the peak emission wavelength of the sample.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed by fitting the experimental data to a single or multi-exponential decay model using appropriate software. The fluorescence lifetime (τ_f) is obtained from the best fit.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates a standardized workflow for the characterization of the photophysical properties of a fluorescent dye.
Caption: Workflow for characterizing the photophysical properties of fluorescent dyes.
References
A Comparative Guide to the Structure-Activity Relationships of 2-(Hydroxyphenyl)benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(hydroxyphenyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information is compiled from numerous studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity
2-(Hydroxyphenyl)benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including inhibition of key enzymes involved in DNA replication and cell division, induction of apoptosis, and cell cycle arrest.
Topoisomerase II Inhibition
Several analogs have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptotic cell death.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzimidazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | 2'-OH | 5-NO2 | K562 | 8.11 | [1] |
| A2 | 2'-OH, 4'-OCH3 | Unsubstituted | HepG-2 | - | [1] |
| A3 | 2'-OH | 5,6-dichloro | HeLa | - | [2] |
Tubulin Polymerization Inhibition
Another key mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. The substitution pattern on both the phenyl and benzimidazole rings plays a critical role in determining the inhibitory potency.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzimidazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | 4'-OH | 1-methyl | A549 | 8.47 | [2] |
| B2 | 3',4'-(OCH3)2 | 1,2-diaryl | HeLa, HepG2, A549, MCF-7 | 0.71-2.41 (GI50) | [2] |
| B3 | 4'-Cl | Fused with Zinc(II) | A-2780 | <0.1 | [2] |
Signaling Pathway for Anticancer Activity
The anticancer activity of these compounds often involves the induction of apoptosis through the mitochondrial pathway and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Derivatives of 2-(hydroxyphenyl)benzimidazole have shown significant activity against a variety of pathogenic bacteria and fungi. The SAR studies in this area aim to optimize the compounds for better efficacy and a broader spectrum of activity.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzimidazole Ring | Microorganism | MIC (µg/mL) | Reference |
| C1 | 4'-OH | 1-(4-methylbenzyl)-2-(3-cyanophenyl) | E. coli (tolC-mutant) | 2 | [3] |
| C2 | 2'-OH | 5-chloro | Actinomycetes viscosus | - | [4] |
| C3 | 2'-OH | Unsubstituted | Bacteroides gingivalis | - | [4] |
| C4 | - | 1,2-disubstituted | E. coli (tolC-mutant) | 0.125-4 | [5] |
Enzyme Inhibitory Activity
Beyond their anticancer and antimicrobial effects, these analogs are also known to inhibit various enzymes, suggesting their potential in treating other diseases like Alzheimer's.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibition of AChE and BuChE is a key strategy in the management of Alzheimer's disease. Certain 2-(hydroxyphenyl)benzimidazole derivatives have demonstrated potent inhibitory activity against these enzymes.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzimidazole Ring | Target Enzyme | IC50 | Reference |
| D1 | 2',4'-diOH | Modified in both rings | AChE | 80-90 nM | [6][7] |
| D2 | 2',4'-diOH | Modified in both rings | BuChE | 0.2-5 µM | [6][7] |
| D3 | 4'-OH | Mannich bases | AChE | 0.93-10 µM | [6] |
Experimental Protocols
General Workflow for Screening Biological Activity
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2-(hydroxyphenyl)benzimidazole analogs.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle and positive controls. Incubate for 48 to 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[8]
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing sodium phosphate buffer (pH 8.0), the test compound at various concentrations, and acetylcholinesterase enzyme.
-
Pre-incubation: The mixture is pre-incubated for a defined period at a specific temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: The absorbance is measured at 412 nm over time. The rate of color formation is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparative efficacy of benzothiazole versus benzimidazole derivatives in oncology
For Immediate Release
In the landscape of oncological research, the quest for novel, effective therapeutic agents is relentless. Among the myriad of heterocyclic compounds, benzothiazoles and benzimidazoles have emerged as privileged scaffolds, demonstrating significant potential in the development of anticancer drugs. This guide offers a comparative analysis of the efficacy of their derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this promising area of study.
I. Overview of Anticancer Activity
Both benzothiazole and benzimidazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, targeting various hallmarks of cancer such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Benzimidazole derivatives have garnered attention for their structural similarity to purine nucleotides, allowing them to interact with a wide range of biological targets.[1] They have been shown to function as topoisomerase inhibitors, microtubule disruptors, kinase inhibitors (including EGFR, BRAF, and c-Met), and inducers of apoptosis.[1][4][5] Notably, some benzimidazole-based drugs, initially developed as anthelmintics (e.g., albendazole, mebendazole), are now being repurposed for cancer therapy due to their ability to inhibit tubulin polymerization and disrupt microtubule dynamics.[6]
Benzothiazole derivatives also possess a wide array of anticancer activities.[2][7] Their mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific enzymes like carbonic anhydrase, which is associated with hypoxic tumors.[2][8][9] Certain 2-(4-aminophenyl)benzothiazole derivatives have shown exceptional and selective antitumor activity.[10]
A direct, comprehensive comparison of the two scaffolds is complex, as efficacy is highly dependent on the specific substitutions on the core ring structure. However, some studies have attempted to draw parallels. For instance, one study comparing 2,5-disubstituted furan derivatives of both scaffolds found that the benzothiazole derivatives were generally more active against human lung cancer cell lines.[3] Conversely, another study noted that substituting a 2-(4-aminophenyl) benzothiazole with a benzimidazole moiety resulted in high antitumor potential, suggesting the promise of hybrid structures.[2][8]
II. Quantitative Efficacy Against Cancer Cell Lines
The anticancer potency of benzothiazole and benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize IC50 values for representative derivatives from various studies.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [2] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [2] |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 | [2][8] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [2][8] |
| Phenylacetamide benzothiazole derivative (4l) | AsPC-1 (Pancreatic) | 14.78 | [11] |
| Phenylacetamide benzothiazole derivative (4l) | BxPC-3 (Pancreatic) | 13.67 | [11] |
| Phenylacetamide benzothiazole derivative (4m) | AsPC-1 (Pancreatic) | 8.49 | [11] |
| Phenylacetamide benzothiazole derivative (4m) | BxPC-3 (Pancreatic) | 9.81 | [11] |
| Nitro-styryl containing benzothiazole | Pancreatic Cancer Cells | 27 | [8] |
| 2-(4-aminophenyl)-benzothiazole (BTA) | Various Cancer Cells | Varies | [10] |
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | 60 Human Cancer Cell Lines | 0.43 - 7.73 (GI50) | [1] |
| Benzimidazole-triazole hybrid (18) | A549 (Lung) | 0.63 | [12] |
| Benzimidazole-triazole hybrid (18) | MCF-7 (Breast) | 1.3 | [12] |
| Pyrrolobenzodiazepine-conjugated benzimidazole (4c) | 60 Human Cancer Cell Lines | <0.01 (GI50) | [1] |
| Benzimidazole-acridine derivative (8I) | K562 (Leukemia) | 2.68 | [1] |
| Benzimidazole-acridine derivative (8I) | HepG-2 (Liver) | 8.11 | [1] |
| 2-phenoxymethylbenzimidazole (17) | DNA Topo I Inhibition | 14.1 | [1] |
| Flubendazole | Pancreatic Cancer Cells | 0.01 - 3.26 | [13] |
| Fenbendazole | Pancreatic Cancer Cells | 0.01 - 3.26 | [13] |
| Benzimidazolone-coumarin hybrid (12d) | HeLa (Cervical) | 10.6 | [14] |
III. Key Signaling Pathways and Mechanisms of Action
Both classes of compounds interfere with crucial signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is vital for rational drug design and identifying potential therapeutic targets.
Apoptosis Induction Pathway
A common mechanism for both benzothiazole and benzimidazole derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-(1H-benzimidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(1H-benzimidazol-2-yl)phenol, a significant heterocyclic compound with diverse pharmacological potential. The selection of a robust and reliable analytical method is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance data of commonly employed techniques, with a focus on High-Performance Liquid Chromatography (HPLC) as a primary analytical tool for benzimidazole derivatives.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of a validated HPLC method suitable for the analysis of benzimidazole derivatives. While specific data for 2-(1H-benzimidazol-2-yl)phenol is not extensively available in a single comparative study, the data presented is representative of the performance achievable for this class of compounds.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (RSD, %) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-PDA | > 0.999 | 93.61 - 98.08% | < 1.33% | 0.009 - 0.017 | 0.028 - 0.052 |
Data synthesized from studies on related benzimidazole compounds.[1][2]
Workflow for Analytical Method Validation
A general workflow for the validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates the key steps involved in this process.
Caption: A flowchart illustrating the typical stages of analytical method validation.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of benzimidazole derivatives and can be adapted for the quantification of 2-(1H-benzimidazol-2-yl)phenol.
High-Performance Liquid Chromatography (HPLC) Method
This method is versatile for the identification and quantification of various benzimidazole derivatives.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Nucleosil C8 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system is often employed for optimal separation.
-
Gradient Program: The specific gradient will depend on the sample matrix and potential impurities but a common approach is to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Benzimidazole derivatives typically show strong UV absorbance between 244-300 nm.[1] A wavelength of around 288 nm or 254 nm can be a good starting point for 2-(1H-benzimidazol-2-yl)phenol, but it is recommended to determine the absorption maximum of the compound.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of 2-(1H-benzimidazol-2-yl)phenol reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and 0.25% hydrochloric acid) to obtain a stock solution of a specific concentration.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 0.1 µg/mL to 0.1 mg/mL.[6]
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, it may involve dissolving the product in the same solvent as the standard, followed by filtration through a 0.45 µm filter before injection.[5]
Method Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by injecting a blank, a placebo (if applicable), and the analyte. The chromatograms should show no interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the analyte across the desired range. The correlation coefficient (r²) of the calibration curve should be close to 1 (e.g., > 0.999).[1][3]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies on spiked samples at different concentration levels. Recoveries are typically expected to be within 98-102%.[6]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days. The RSD should typically be less than 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by making small changes to parameters such as mobile phase composition, pH, and column temperature.
By following these guidelines and adapting the provided protocols, researchers can confidently validate and implement a suitable analytical method for the precise and accurate quantification of 2-(1H-benzimidazol-2-yl)phenol in various sample matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
assessing the in vitro cytotoxicity of Phenol, 2-(1H-benzimidazol-2-yl)- against various cell lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzimidazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the broad-spectrum anticancer potential of the benzimidazole scaffold. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 12 (a novel benzimidazole derivative) | A549 (Lung) | 3.98 µg/mL | [1] |
| BEAS-2B (Normal Lung) | 2.94 µg/mL | [1] | |
| Compound 23 (a 2-arylbenzimidazole derivative) | K-562 (Leukemia) | 2.0 | [2] |
| Z-138 (Lymphoma) | 2.0 | [2] | |
| Compound 5 (a bromo-derivative of benzimidazole) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [3] |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [3] | |
| H69AR (Lung) | 49.9 ± 0.22 µg/mL | [3] | |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (Lung) | 111.70 ± 6.22 | [4] |
| DLD-1 (Colon) | 185.30 ± 5.87 | [4] | |
| L929 (Fibroblast) | 167.30 ± 4.79 | [4] | |
| Cisplatin (Reference Drug) | A549 (Lung) | 6.75 µg/mL | [1] |
| BEAS-2B (Normal Lung) | 2.75 µg/mL | [1] |
Experimental Protocols
A frequently employed method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of a test compound on a specific cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Test compound (e.g., a benzimidazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Signaling Pathway
Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the disruption of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis.
Caption: Simplified signaling pathway of apoptosis induction by benzimidazole derivatives.
References
- 1. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes for 2-arylbenzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide range of biologically active compounds and functional materials.[1][2][3] Consequently, the development of efficient and sustainable synthetic routes to 2-arylbenzimidazoles, a key subclass, remains an area of intense research. This guide provides a comparative analysis of prominent synthetic strategies, offering researchers objective data to select the most suitable method for their specific needs.
The most widely employed and versatile approach to 2-arylbenzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. This core transformation has been subjected to extensive optimization, leading to a variety of methodologies that can be broadly categorized by the energy source, catalytic system, and reaction medium employed.
Comparative Analysis of Synthetic Conditions
The choice of synthetic route often involves a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes quantitative data for several representative methods, highlighting the performance of different catalytic systems and conditions.
| Route | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | ZnO Nanoparticles (5 mg) | Solvent-free | Room Temp. | 15 min | 98 | [4] |
| 2 | Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25 | 2 h | 95-99 | [5][6] |
| 3 | [bmim][FeCl₄] (0.5 mmol) | Ethanol | Reflux | 15-45 min | 90-96 | [7] |
| 4 | H₅IO₆-SiO₂ (20 mol%) | Acetonitrile | Room Temp. | 15 min | 95 | [8] |
| 5 | Ammonium Chloride | None | 80-90 | 1-2 h | 80-92 | |
| 6 | LaCl₃ | Acetonitrile | Room Temp. | 2 h | 90 | [9] |
| 7 | None (Catalyst-free) | Acetonitrile | Room Temp. | 1-5 h | 82-95 | [10] |
| 8 | Waste Curd Water | Microwave | N/A | 5-8 min | 90-96 | [11] |
| 9 | N-Ethylpyridinium tetrafluoroborate | Ethanol | Microwave | 2 h | 90-98 | [2] |
| 10 | FeCl₃ | SiO₂ | 150 | 30 min | 72-95 | [2] |
This table presents selected examples and is not exhaustive. Yields are typically for the reaction of o-phenylenediamine with benzaldehyde or simple substituted derivatives. Reaction conditions and yields can vary significantly with different substrates.
Experimental Workflow & Synthetic Strategy Selection
The selection of an appropriate synthetic route depends on several factors, including available equipment, desired scale, substrate scope, and "green" chemistry considerations. The following diagram illustrates a logical workflow for choosing a synthetic strategy.
Key Experimental Protocols
Below are detailed methodologies for three distinct and effective synthetic routes.
Protocol 1: Green Synthesis using ZnO Nanoparticles at Room Temperature
This method exemplifies a highly efficient and environmentally friendly approach, proceeding under solvent-free conditions at ambient temperature.[4]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
ZnO nanoparticles (5 mg)
-
Mortar and pestle
-
Ethanol (for work-up)
-
TLC plates
Procedure:
-
In a mortar, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ZnO nanoparticles (5 mg).
-
Grind the mixture using a pestle at room temperature for the time specified by TLC monitoring (typically 10-20 minutes).
-
Monitor the reaction progress by taking small aliquots, dissolving them in ethanol, and spotting on a TLC plate.
-
Upon completion, add ethanol to the reaction mixture and stir to dissolve the product.
-
Filter the mixture to recover the ZnO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-arylbenzimidazole.
Protocol 2: Rapid Microwave-Assisted Synthesis in an Ionic Liquid
This protocol highlights the use of microwave irradiation to dramatically reduce reaction times, with an ionic liquid acting as both a catalyst and a reaction medium.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
1-Butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl₄]) (0.5 mmol)[7]
-
Ethanol (5 mL)
-
Microwave reactor vial
-
Rotary evaporator
Procedure:
-
Place o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), [bmim][FeCl₄] (0.5 mmol), and ethanol (5 mL) into a microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for the required time (typically 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Heterogeneous Gold Nanocatalysis under Mild Conditions
This procedure utilizes a recyclable, solid-supported gold nanoparticle catalyst that operates efficiently at room temperature.[5]
Materials:
-
o-Phenylenediamine (0.3 mmol)
-
Aromatic aldehyde (0.3 mmol)
-
Au/TiO₂ catalyst (1 mol % Au, approx. 60 mg)
-
Chloroform:Methanol (3:1 v/v, 3 mL)
-
Glass vial with a magnetic stir bar
-
Centrifuge
Procedure:
-
Add the Au/TiO₂ catalyst to a 5 mL glass vial containing a magnetic stir bar.
-
Add the chloroform:methanol solvent mixture (3 mL), followed by o-phenylenediamine (0.3 mmol) and the aromatic aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the slurry to a centrifuge tube. Centrifuge to separate the solid catalyst from the reaction mixture.
-
Decant the supernatant. Wash the catalyst twice with ethanol, centrifuging and decanting each time. The recovered catalyst can be dried and reused.
-
Combine the initial supernatant and the washings. Remove the solvents under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 2-arylbenzimidazole.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Magnetic Ionic Liquid [bmim][FeCl4] as an Efficient Catalyst for the Synthesis of 2-Aryl Benzimidazoles and 2-Aryl Benzothiazoles Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Phenol, 2-(1H-benzimidazol-2-yl)-: A Comprehensive Guide
For immediate reference, Phenol, 2-(1H-benzimidazol-2-yl)- must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain. This guide provides detailed procedures for the safe handling and disposal of Phenol, 2-(1H-benzimidazol-2-yl)-, a compound of interest for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance.
Hazard Assessment and Safety Precautions
Known and Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][4]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][3][6]
-
Eye Damage/Irritation: Poses a risk of serious eye damage.[1][3][6]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][6]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE):
Before handling Phenol, 2-(1H-benzimidazol-2-yl)-, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene).[1][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][3]
-
Lab Coat: A standard laboratory coat, fully buttoned.[7]
-
Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[2]
Quantitative Hazard Classification
For clarity, the hazard classifications for closely related compounds are summarized below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 3/4 | H301/H302 | Toxic or harmful if swallowed.[1][4][6] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312 | Toxic or harmful in contact with skin.[1][4][6] |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled.[4][6] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315 | Causes severe skin burns and eye damage or causes skin irritation.[1][4][6] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319 | Causes serious eye damage or causes serious eye irritation.[1][4][6] |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects.[4][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 | May cause damage to organs through prolonged or repeated exposure.[4][6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411 | Toxic to aquatic life with long lasting effects.[4] |
Disposal Procedures: A Step-by-Step Protocol
1. Waste Segregation and Collection:
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[2]
-
Solid Waste: Collect dry chemical waste, including contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][8] Avoid generating dust.[2]
-
Liquid Waste: Collect all liquid waste containing Phenol, 2-(1H-benzimidazol-2-yl)-, including unused solutions and solvent rinses, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9] The container must be made of a compatible material.[1] Never dispose of liquid waste down the drain.[10][11]
-
Original Containers: If possible, unused or excess product should be disposed of in its original container.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.[8]
2. Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Phenol, 2-(1H-benzimidazol-2-yl)-".[1][2] The label should also include the approximate concentration and the date the waste was first added.[1]
3. On-site Storage:
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1][2] Keep containers tightly closed when not in use.[4][7]
4. Final Disposal:
The final disposal of Phenol, 2-(1H-benzimidazol-2-yl)- must be conducted by a licensed hazardous waste disposal company.[2][10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[2]
5. Decontamination of Empty Containers:
Empty containers that held the chemical must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Spill Response
In the event of a spill, secure and ventilate the area.[3] For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[10][12] Carefully collect the absorbed material and place it in a closed, labeled container for disposal as hazardous waste.[8][10] For larger spills, or if you are uncomfortable with the cleanup, contact your institution's EHS department immediately.[3][13]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. chemos.de [chemos.de]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.osu.edu [chemistry.osu.edu]
Personal protective equipment for handling Phenol, 2-(1H-benzimidazol-2-yl)-
Safe Handling Protocol: Phenol, 2-(1H-benzimidazol-2-yl)-
This guide provides essential safety, handling, and disposal procedures for Phenol, 2-(1H-benzimidazol-2-yl)-, also known as 2-(2'-Hydroxyphenyl)benzimidazole. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting. The compound's phenol component necessitates stringent precautions, as phenol is acutely toxic, corrosive, and rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1][2][3]
Hazard Identification and Classification
Phenol, 2-(1H-benzimidazol-2-yl)- is classified as a hazardous substance. The primary dangers include severe eye damage, skin irritation, respiratory irritation, and harm if swallowed.[4] The signal word for this chemical is "Danger".[4][5]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. Due to the presence of the phenol moiety, standard laboratory gloves are insufficient.[6]
| Protection Type | Specification | Rationale and Source |
| Eye & Face | Tightly fitting, splash-proof safety goggles. A face shield must be worn over goggles if a splash hazard exists. | Conforms to EN 166 (EU) or NIOSH (US) standards to prevent contact with this corrosive substance, which can cause serious eye damage.[1][6][7] |
| Hand | Double-glove with Neoprene, Viton, or Butyl rubber gloves. Do not use latex or standard nitrile gloves. | Phenol rapidly penetrates nitrile and latex gloves.[1][6] If handling with chloroform, a ChemTek Viton/Butyl glove is recommended.[6] Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Body | A flame-resistant lab coat, fully buttoned, with a chemical-resistant apron worn over it. | Provides a barrier against skin contact. Impervious clothing is essential to protect against the corrosive and rapidly absorbed nature of phenol.[6][7] |
| Respiratory | Use a NIOSH-approved respirator (e.g., N95 dust mask for solids) if handling outside of a fume hood or if dust/aerosols are generated. A full-face respirator is required if exposure limits are exceeded. | Prevents respiratory tract irritation.[5][7] All handling of stock solutions and dilutions should occur within a chemical fume hood to minimize inhalation risk.[3] |
Operational and Handling Plan
A systematic approach to handling minimizes risk. This includes preparation, active handling, and post-handling procedures.
Engineering Controls & Preparation
-
Ventilation: All work with Phenol, 2-(1H-benzimidazol-2-yl)- must be conducted in a certified chemical fume hood.[3][7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible within the work area.[3][6]
-
Designated Area: Clearly designate and label an area specifically for working with this chemical.[6]
-
First Aid Kit: A dedicated phenol first aid kit containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) should be available for treating skin exposures.[2][3]
Safe Handling Protocol
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Avoid Dust: When handling the solid form, take care to avoid the formation of dust and aerosols.[7]
-
Portioning: Use the smallest quantity necessary for the experiment.[6]
-
Containment: Keep the chemical container tightly closed when not in use.[7]
-
Decontamination: After use, thoroughly wipe down the designated work area with a soap and water solution.[6]
Storage
-
Store containers in a tightly closed state in a cool, dry, and well-ventilated area.[7]
-
Keep away from strong oxidizing agents and other incompatible materials.[1]
-
Store containers below eye level and within leak-proof secondary containment.[1]
Caption: Workflow for handling Phenol, 2-(1H-benzimidazol-2-yl)-.
Disposal Plan
Phenol-containing waste is classified as hazardous and must be disposed of professionally. Under no circumstances should it be poured down the drain. [8][9]
Waste Collection
-
General: All waste, including rinsate from cleaning contaminated equipment, must be collected.[8]
-
Liquid Waste: Collect all aqueous solutions or buffers containing the compound in designated, sealed, and shatter-proof hazardous waste containers.[9][10]
-
Solid Waste:
-
For spills, use an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material and place it into a sealed, leak-tight container for disposal.[8]
-
Contaminated disposables (e.g., paper towels, gloves, gels) should be collected in a suitable, labeled container and disposed of as hazardous waste, typically via incineration.[9][10]
-
Disposal Procedure
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any other required information per your institution's policy.
-
Storage: Store waste containers in a well-ventilated, designated satellite accumulation area.
-
Professional Disposal: The safest and required method for disposal is through incineration at a licensed chemical disposal facility.[8] Contact your institution's Environmental Health and Safety (EHS) department or Hazardous Waste Coordinator to arrange for pickup and disposal.[9]
References
- 1. twu.edu [twu.edu]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-羟基苯基)-1H-苯并咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ehso.d.umn.edu [ehso.d.umn.edu]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
